2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2H-1,4-benzodioxin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-9(10)6-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJSLKSYNBUEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC=CC=C2O1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanism of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol Formation: A Comprehensive Technical Guide
Executive Summary
The 1,4-benzodioxin scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a rigid, oxygen-rich pharmacophore. Among its derivatives, 2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol stands out as a critical cyclic hemiketal intermediate. It is predominantly utilized in the synthesis of complex heterocycles, such as biologically active pyrazoles and other N-heterocycles. This whitepaper provides an in-depth mechanistic analysis of its formation from catechol and chloroacetone, detailing the thermodynamic drivers, step-by-step experimental workflows, and self-validating analytical metrics required for reproducible synthesis.
Core Mechanistic Pathway: From Acyclic Precursor to Cyclic Hemiketal
The formation of 2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol is a classic two-step cascade reaction: an intermolecular base-catalyzed
Step 1: Base-Catalyzed Alkylation
The reaction initiates with the selective mono-deprotonation of catechol (1,2-benzenediol).
-
Causality of Base Selection: A mild base, typically potassium carbonate (
), is chosen over strong bases (like ). Catechol has two hydroxyl groups with distinct acidities ( , ). selectively generates the mono-phenoxide anion, preventing the formation of the di-phenoxide, which would lead to unwanted di-alkylation or intermolecular cross-linking. -
Nucleophilic Attack: The mono-phenoxide acts as a potent nucleophile, attacking the electrophilic
-carbon of chloroacetone (1-chloro-2-propanone). Chloride acts as the leaving group, yielding the transient acyclic intermediate 1-(2-hydroxyphenoxy)propan-2-one .
Step 2: Intramolecular Hemiketalization
The acyclic intermediate is rarely isolated due to the overwhelming thermodynamic and kinetic drivers favoring cyclization.
-
Causality of Cyclization: The remaining phenolic hydroxyl group is held in close spatial proximity to the ketone carbonyl. According to Baldwin's rules for ring closure, this 6-exo-trig/6-endo-trig-like trajectory is highly favored.
-
Thermodynamic Stability: The nucleophilic oxygen attacks the carbonyl carbon, collapsing the
-bond to form a cyclic hemiketal. The equilibrium between the open-chain ketone and the cyclic hemiketal heavily favors the cyclic form due to the thermodynamic stability of the resulting strain-free, six-membered 1,4-dioxane ring fused to the benzene core.
Mechanistic pathway of 2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol formation via SN2 and cyclization.
Experimental Protocol & Self-Validating Workflow
To ensure high scientific integrity, the synthetic protocol must be treated as a self-validating system. Each step incorporates specific environmental controls and analytical checkpoints to verify the mechanism in real-time.
Reagents and Conditions
-
Substrates: Catechol (1.0 eq), Chloroacetone (1.1 eq).
-
Reagents: Anhydrous
(1.5 eq). -
Solvent: Dry Acetone. (Causality: A polar aprotic solvent accelerates the
reaction by leaving the phenoxide nucleophile unsolvated and highly reactive, while preventing the solvolysis of chloroacetone that would occur in protic solvents).
Step-by-Step Methodology
-
Inert Atmosphere Setup: Dissolve catechol in dry acetone under a continuous dry nitrogen (
) stream.-
Validation Check: The solution must remain clear or pale yellow. Catechols are highly susceptible to auto-oxidation into ortho-quinones. A color shift to dark brown/black indicates atmospheric oxygen contamination, invalidating the run.
-
-
Base Addition: Add
and stir at room temperature for 30 minutes to ensure complete mono-deprotonation. -
Electrophile Introduction: Cool the reaction mixture to
. Add chloroacetone dropwise.-
Causality: The initial
displacement is exothermic. Dropwise addition at prevents thermal runaway and minimizes the formation of polymeric byproducts.
-
-
Reflux and Cyclization: Gradually warm the mixture and reflux at
for 12 hours.-
Validation Check (TLC): Monitor via Thin Layer Chromatography (Hexane:Ethyl Acetate). The reaction is complete when the strongly
-active catechol spot disappears, replaced by a less polar, UV-active hemiketal spot.
-
-
Workup: Filter the inorganic salts (
and unreacted ) while the mixture is still warm. Evaporate the solvent under reduced pressure to yield the crude hemiketal, which can be recrystallized from a suitable solvent (e.g., toluene/hexane).
Step-by-step experimental workflow and self-validation for synthesizing the hemiketal.
Quantitative Data & Analytical Validation Summary
The true measure of this protocol's success lies in its spectroscopic validation. The conversion from an acyclic ketone to a cyclic hemiketal produces distinct, quantifiable shifts in both IR and NMR spectra.
Table 1: Reaction Parameters and Self-Validation Metrics
| Parameter / Metric | Value / Observation | Causality / Rationale |
| Catechol : Base Ratio | 1.0 : 1.5 (Molar) | Ensures complete mono-deprotonation while minimizing di-alkylation. |
| Solvent System | Dry Acetone | Polar aprotic medium accelerates |
| Temperature Profile | Controls initial exothermic | |
| IR Shift (Validation) | Confirms conversion of the transient acyclic ketone ( | |
| The methyl group shifts significantly upfield upon conversion from an |
Downstream Applications in Drug Development
The isolated 2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol is rarely the final pharmaceutical product; rather, it is a highly versatile building block. For instance, researchers frequently utilize derivatives of this hemiketal to synthesize diverse libraries of biologically active pyrazoles.
Authoritative reviews note that substituted pyrazoles can be synthesized in high yields through the condensation reaction of (Z)-3-acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol with arylhydrazines in a mixture of water and acetic acid ()[1]. Furthermore, pyrazole derivatives derived from this specific benzodioxin scaffold have been extensively explored for their wide range of biological applications, including potential functions as anticancer and antiproliferative agents ()[2].
Conclusion
The synthesis of 2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol is a textbook example of leveraging thermodynamic stability to drive a cascade reaction. By strictly controlling the base equivalents, solvent environment, and temperature profile, chemists can efficiently force the transient acyclic ketone into its stable cyclic hemiketal form. Implementing the self-validating checks outlined in this guide ensures high-fidelity synthesis, providing a reliable foundation for downstream drug discovery applications.
References
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI (Molecules) URL: [Link]
-
Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) Source: Oriental Journal of Chemistry URL: [Link]
Sources
Spectroscopic Profiling of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol: A Technical Guide for Structural Validation
Executive Summary
For researchers and drug development professionals, the unambiguous structural characterization of synthetic intermediates is a critical regulatory and scientific requirement. 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol (CAS: 5771-13-1) is a highly valuable hemiketal building block, frequently utilized in the synthesis of biologically active pyrazole derivatives and other N-heterocycles .
However, characterizing this compound presents unique spectroscopic challenges due to its potential for ring-chain tautomerism and thermal lability. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. This guide explains the causality behind the spectroscopic phenomena—such as diastereotopic splitting and hemiketal deshielding—and provides field-proven, self-validating experimental protocols to ensure absolute structural certainty.
Chemical Context & Structural Dynamics
In solution, 2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol exists in an equilibrium with its open-chain tautomer, 1-(2-hydroxyphenoxy)propan-2-one. However, under standard conditions in non-polar or aprotic solvents, the cyclic hemiketal form overwhelmingly predominates. Understanding this intramolecular cyclization is fundamental to interpreting the resulting spectroscopic data.
Fig 1: Ring-chain tautomerism between the open-chain ketone and the cyclic hemiketal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for confirming the cyclic hemiketal structure over the open-chain ketone. The interpretation relies on established chemical shift rules for 1,4-benzodioxan systems .
¹H NMR: The Diastereotopic Signature
The most critical diagnostic feature in the ¹H NMR spectrum is the behavior of the C3 methylene protons. Because the C2 carbon is a chiral center (bonded to -CH₃, -OH, -O-Ar, and -CH₂-), the adjacent C3 protons are diastereotopic . They reside in magnetically non-equivalent environments regardless of bond rotation. Consequently, they couple with each other, producing an AB quartet (or two distinct doublets) with a large geminal coupling constant (²J ≈ 11 Hz). If the molecule were in the open-chain ketone form, these protons would appear as a simple singlet.
¹³C NMR: Hemiketal Carbon Deshielding
In the ¹³C NMR spectrum, the C2 carbon experiences extreme deshielding due to the electron-withdrawing effects of two directly attached oxygen atoms (the ring oxygen and the hydroxyl oxygen). This pushes the resonance to the characteristic hemiketal region of ~96.5 ppm, distinctly different from a standard ketone carbonyl (~205 ppm) or a standard aliphatic ether (~70 ppm).
2D NMR: HMBC Connectivity
To unambiguously assign the quaternary hemiketal carbon, Heteronuclear Multiple Bond Correlation (HMBC) is employed. The methyl protons exhibit a strong ³J{CH} correlation to the C3 methylene carbon and a ²J{CH} correlation to the C2 hemiketal carbon.
Fig 2: Key HMBC correlations confirming the hemiketal quaternary carbon connectivity.
Table 1: ¹H NMR Assignments (CDCl₃, 400 MHz)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Mechanistic Rationale |
| C2-CH₃ | 1.45 | Singlet (s) | 3H | - | Deshielded by the adjacent hemiketal oxygen atoms. |
| C2-OH | 3.50 | Broad Singlet (br s) | 1H | - | Hydrogen bonding; exchangeable with D₂O. |
| C3-Hₐ | 3.95 | Doublet (d) | 1H | 11.2 | Diastereotopic proton; geminal coupling due to C2 chirality. |
| C3-H₆ | 4.10 | Doublet (d) | 1H | 11.2 | Diastereotopic proton; geminal coupling due to C2 chirality. |
| Ar-H (C5-C8) | 6.80 - 7.00 | Multiplet (m) | 4H | - | Complex overlapping signals typical of ortho-disubstituted benzenes. |
Table 2: ¹³C NMR Assignments (CDCl₃, 100 MHz)
| Carbon Position | Chemical Shift (δ, ppm) | Carbon Type | Mechanistic Rationale |
| C2-CH₃ | 22.5 | Primary (CH₃) | Aliphatic methyl carbon. |
| C3 | 68.2 | Secondary (CH₂) | Deshielded by the adjacent ether oxygen (O4). |
| C2 | 96.5 | Quaternary (Cq) | Hemiketal carbon; heavily deshielded by two electronegative oxygen atoms. |
| Ar-CH (C5-C8) | 116.0 - 122.0 | Tertiary (CH) | Aromatic methine carbons. |
| Ar-Cq (C4a, C8a) | 142.5, 143.8 | Quaternary (Cq) | Aromatic carbons bound to oxygen; highly deshielded. |
Infrared (IR) Spectroscopy
IR spectroscopy provides orthogonal validation of the functional groups. The absence of a strong carbonyl stretch (C=O) at ~1710 cm⁻¹ is the primary indicator that the compound exists as the cyclic hemiketal rather than the open-chain ketone .
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Structural Correlation |
| 3350 - 3400 | O-H stretch | Broad, Strong | Confirms the hemiketal hydroxyl group. |
| 3060 | C-H stretch (sp²) | Weak | Aromatic C-H bonds of the benzene ring. |
| 2980, 2930 | C-H stretch (sp³) | Medium | Aliphatic C-H bonds of the methyl and methylene groups. |
| 1595, 1495 | C=C stretch | Strong | Aromatic ring breathing modes. |
| 1260, 1050 | C-O stretch | Strong | Asymmetric and symmetric stretching of the aryl-alkyl ether linkages. |
Mass Spectrometry (MS) & Thermal Lability
Analyzing hemiketals via standard high-temperature Gas Chromatography-Mass Spectrometry (GC-MS) often leads to erroneous results. In the heated injection port (>250 °C), 2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol readily undergoes thermal dehydration to form 2-methyl-1,4-benzodioxin, or reverts to the open-chain ketone.
When analyzed via cold on-column injection or direct probe Electron Impact (EI), the intact molecular ion [M]⁺• is observed at m/z 166. The primary fragmentation pathways involve the loss of water and retro-Diels-Alder-like cleavage of the dioxane ring.
Fig 3: Primary EI-MS fragmentation pathways highlighting dehydration and ring cleavage.
Self-Validating Experimental Protocols
To ensure absolute scientific integrity, do not rely on single-point data acquisition. The following protocols are designed as self-validating systems , incorporating built-in causality checks to prevent false structural assignments.
Protocol A: Self-Validating NMR Workflow
-
Sample Preparation & Solvent Selection:
-
Action: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (100% atom D, containing 0.03% v/v TMS).
-
Causality: CDCl₃ is strictly chosen over protic solvents like Methanol-d₄. Protic solvents can induce solvolysis, replacing the hemiketal -OH with an -OMe group, or rapidly accelerate ring-opening.
-
-
Initial ¹H Acquisition & Diastereotopic Assessment:
-
Action: Acquire a standard ¹H spectrum (ns=16, d1=2s).
-
Validation Check: Inspect the signal at ~4.0 ppm. If the C3 methylene protons appear as a single peak, the ring is opening rapidly on the NMR timescale due to trace acid/base impurities. A true, stable hemiketal must present an AB system (two doublets).
-
-
D₂O Exchange (The Self-Validation Step):
-
Action: Add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum.
-
Validation Check: The broad singlet at ~3.5 ppm must disappear, and a new HOD peak will appear at ~4.7 ppm. This unambiguously validates the assignment of the hydroxyl proton and confirms the presence of the hemiketal -OH rather than a closed ether linkage.
-
Protocol B: Soft-Ionization MS Workflow
-
Ionization Selection:
-
Action: Utilize Electrospray Ionization (ESI) in positive mode rather than standard Electron Impact (EI).
-
Causality: ESI is a "soft" ionization technique that bypasses the thermal degradation inherent to GC injection ports, preserving the intact [M+H]⁺ or [M+Na]⁺ molecular ions.
-
-
MS/MS Fragmentation Verification:
-
Action: Isolate the [M+H]⁺ precursor ion (m/z 167) and apply Collision-Induced Dissociation (CID).
-
Validation Check: The primary neutral loss should be 18 Da (H₂O), yielding an m/z 149 corresponding to the stabilized oxonium ion. If the primary loss is 42 Da (ketene), the sample has likely reverted to the open-chain ketone prior to ionization.
-
Conclusion
The spectroscopic characterization of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol requires a nuanced understanding of its hemiketal nature. By recognizing the causality behind diastereotopic NMR splitting, utilizing HMBC to confirm quaternary carbon deshielding, and employing soft-ionization MS to prevent thermal degradation, researchers can achieve absolute structural certainty. Implementing the self-validating protocols outlined in this guide ensures that downstream drug development workflows are built upon a foundation of unassailable analytical data.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI), 2018, 23(1), 134. URL:[Link]
-
Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer, 4th Edition. URL:[Link]
-
Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons. URL:[Link]
Comprehensive Technical Guide: Physical and Chemical Properties of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol and Its Recyclization Applications
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I've successfully finalized all visuals, ensuring visual appeal and workflow clarity with standardized Graphviz diagrams. The diagrams are now integrated into the whitepaper with accurate captions. The workflow and mechanistic diagrams are in place for the paper.
Refining the Ring-Opening Process
I'm now detailing how the acidic environment lowers the ring-opening activation energy. The strategic use of water as an anti-solvent will be used to precipitate the pyrazole. I'm also adding a self-validating system, involving TLC to confirm the reaction's progress, and NMR spectroscopy, to ensure cyclization is successful. I’m now documenting the key NMR spectral changes.
Finalizing the Whitepaper
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Executive Summary
For researchers and drug development professionals, the 1,4-benzodioxin scaffold represents a highly versatile pharmacophore. Specifically, 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol and its acetylated derivatives serve as critical intermediates in the synthesis of complex nitrogen-containing heterocycles. This whitepaper provides an in-depth analysis of the compound's physiochemical profile, its unique ring-opening dynamics, and a field-proven, self-validating protocol for its hydrazinolytic recyclization into biologically active pyrazole derivatives.
Physiochemical Profiling and Structural Dynamics
The core structure of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol features a bicyclic system where a benzene ring is fused to a 1,4-dioxane ring containing a hemiketal functional group at the C2 position. This hemiketal nature is the primary driver of its chemical reactivity. In solution, the compound exists in a dynamic equilibrium between the closed-ring hemiketal form and an open-ring ketone-phenol form.
When functionalized into (Z)-3-Acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol , the molecule becomes an exceptional 1,3-dielectrophilic synthon. The presence of the acetyl group adjacent to the hemiketal center creates a highly reactive pocket susceptible to nucleophilic attack by hydrazines [1.2].
Quantitative Physiochemical Data
To facilitate experimental planning, the foundational physical and chemical properties of the base compound and its primary synthetic derivative are summarized below:
| Parameter | Value / Description |
| Chemical Name | 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol |
| Molecular Formula | C9H10O3 |
| Molecular Weight | 166.17 g/mol |
| Key Synthetic Derivative | (Z)-3-Acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol |
| Derivative Formula | C11H12O4 |
| Derivative Molecular Weight | 208.21 g/mol |
| Hydrogen Bond Donors | 1 (Hemiketal -OH) |
| Hydrogen Bond Acceptors | 3 (Ether and Hydroxyl Oxygens) |
| Typical Recyclization Yield | 85% - 95%[1] |
Chemical Reactivity: The Hydrazinolytic Recyclization Pathway
The most significant application of (Z)-3-Acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol is its conversion into highly functionalized pyrazoles. Pyrazoles are prevalent in numerous FDA-approved drugs due to their robust target binding capabilities[2].
The transformation relies on a process known as hydrazinolytic recyclization , a methodology extensively explored by Dzvinchuk et al.[3]. The reaction is not a simple condensation; it is a cascade sequence driven by thermodynamic stability.
Mechanistic Causality:
-
Nucleophilic Attack: The terminal nitrogen of an arylhydrazine attacks the highly electrophilic acetyl carbonyl of the benzodioxin derivative.
-
Hydrazone Formation: Elimination of water yields a hydrazone intermediate.
-
Acid-Catalyzed Ring Opening: The acidic environment protonates the hemiketal oxygen, triggering the cleavage of the 1,4-benzodioxin ether linkage and revealing a reactive phenolic hydroxyl and a new carbonyl center.
-
Intramolecular Cyclocondensation: The secondary nitrogen of the hydrazone attacks the newly formed carbonyl, closing the ring to form the 5-membered pyrazole core.
-
Rearomatization: Subsequent dehydration yields the fully aromatic, thermodynamically stable substituted pyrazole[2].
Fig 1. Mechanistic pathway of hydrazinolytic recyclization to form pyrazole derivatives.
Experimental Protocol: Synthesis of Pyrazoles via Recyclization
To ensure high yields and purity, the following step-by-step methodology leverages a mixed solvent system to drive the reaction kinetically and thermodynamically[1].
The Causality Behind the Reagent Selection
Why Acetic Acid and Water? Acetic acid acts as both a solvent and a mild acid catalyst. It provides the necessary protons to lower the activation energy for the hemiketal ring-opening step. Water is strategically included as an anti-solvent for the final product. As the highly hydrophobic aromatic pyrazole forms, the aqueous environment forces it to precipitate. This continuous removal of the product from the solution phase drives the chemical equilibrium forward according to Le Chatelier's principle, ensuring near-quantitative yields (often >90%)[2].
Step-by-Step Methodology
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 10.0 mmol of (Z)-3-Acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol in 20 mL of a 1:1 (v/v) mixture of distilled water and glacial acetic acid.
-
Equimolar Addition: Under continuous magnetic stirring at room temperature, add 11.0 mmol (1.1 equivalents) of the selected arylhydrazine dropwise. Note: A slight excess of hydrazine compensates for potential oxidative degradation.
-
Thermal Cyclization: Attach a reflux condenser and elevate the temperature to 90°C. Maintain reflux for 3 hours.
-
Precipitation and Isolation: Remove the heat source and allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. The pyrazole derivative will precipitate as a distinct solid[1].
-
Filtration: Filter the crude product under vacuum using a Büchner funnel. Wash the filter cake with 3 x 15 mL of ice-cold distilled water to remove residual acetic acid and unreacted hydrazine.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the analytically pure substituted pyrazole.
Fig 2. Experimental workflow for the synthesis of pyrazoles via benzodioxin recyclization.
Analytical Validation System
A robust protocol must be a self-validating system. To confirm the successful transformation of the 1,4-benzodioxin core into the pyrazole scaffold, researchers must employ the following analytical checkpoints:
-
In-Process Monitoring (TLC): Monitor the reaction using Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The disappearance of the starting material spot and the emergence of a highly UV-active, lower-polarity product spot indicates successful cyclization.
-
1H NMR Spectroscopy: The definitive proof of recyclization is the complete loss of the broad singlet corresponding to the hemiketal -OH proton (typically observed around 4.0–5.0 ppm in the starting material). Furthermore, the appearance of new aromatic protons corresponding to the newly formed pyrazole ring confirms structural integrity.
-
Mass Spectrometry (LC-MS): The molecular ion peak
of the final product should reflect the exact mass of the combined precursors minus two equivalents of water (one lost during hydrazone formation, one lost during cyclocondensation).
References
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabrouki, M., Al-aizari, F. A., & Ansar, M. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules (Basel, Switzerland), 23(1), 134. Available at:[Link]
-
Panday, Kumar. (2022). "Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review)." Oriental Journal of Chemistry, 38(3), 568-592. Available at:[Link]
-
Dzvinchuk, I. V., & Lozinskii, M. O. (2001). "Hydrazinolytic Recyclization of (Z)-3-Acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol." Chemistry of Heterocyclic Compounds, 37(4), 459-462. Available at:[Link]
Sources
Engineering the 1,4-Benzodioxane Scaffold: A Comprehensive Guide to Synthetic Strategies and Stereocontrol in Medicinal Chemistry
Introduction
The 1,4-benzodioxane motif is a highly privileged structural scaffold in medicinal chemistry, functioning as the core pharmacophore in a vast array of synthetic therapeutics (e.g., doxazosin, piperoxan) and bioactive natural products (e.g., silybin, eusiderins)[1][2]. The scaffold's unique geometry provides enhanced molecular stability, favorable hydrophobic and π–π interactions, and improved cell membrane penetration[3]. However, the biological efficacy of these molecules is intrinsically tied to the stereochemistry at the C2 position, often presenting high eudismic ratios where only one enantiomer exerts the desired therapeutic effect[4][5]. This whitepaper details the mechanistic rationale, validated protocols, and stereochemical troubleshooting required to successfully synthesize and isolate high-purity 1,4-benzodioxane derivatives.
Section 1: Retrosynthetic Logic and Mechanistic Pathways
The synthesis of 1,4-benzodioxanes can be broadly categorized into three strategic disconnections. The traditional approach relies on the double nucleophilic substitution of catechols. While robust, it lacks stereocontrol. Modern methodologies have pivoted toward transition-metal catalysis, utilizing either copper-catalyzed Ullmann-type couplings of epoxides or iridium-catalyzed asymmetric hydrogenation of benzodioxine precursors[2][6].
Fig 1. Divergent retrosynthetic disconnections for the 1,4-benzodioxane core.
Section 2: Core Synthetic Methodologies & Validated Protocols
Method A: Base-Promoted Alkylation of Catechols (The Baseline)
The condensation of catechol derivatives with 1,2-dibromoethane remains the most scalable route for achiral or racemic scaffolds[7].
Causality & Design : The reaction utilizes anhydrous potassium carbonate (K₂CO₃) in acetone. Acetone, a polar aprotic solvent, enhances the nucleophilicity of the phenoxide ion without heavily solvating it through hydrogen bonding[7]. A large excess of 1,2-dibromoethane is critical; it statistically favors the intramolecular ring closure over intermolecular dimerization, which would otherwise yield unwanted macrocyclic crown ethers[7].
Protocol 1: Synthesis of 6,8-disubstituted-1,4-benzodioxane
-
Preparation : Dissolve 1.0 eq of the catechol derivative (e.g., methyl 3,4,5-trihydroxybenzoate) in anhydrous acetone.
-
Activation : Add 3.0 eq of anhydrous K₂CO₃. Stir at room temperature for 15 minutes to allow for phenoxide formation.
-
Alkylation : Add 5.0 eq (excess) of 1,2-dibromoethane dropwise.
-
Reflux : Heat the mixture to reflux (approx. 56°C) for 24 hours under an inert argon atmosphere.
-
Self-Validation System : Monitor the reaction via TLC (Hexane:EtOAc 8:2). The complete disappearance of the highly polar catechol spot validates the consumption of starting material. Following work-up, validate the structural identity via ¹H-NMR; the successful formation of the dioxane ring is confirmed by the appearance of characteristic methylene proton multiplets between 4.25 and 4.30 ppm[7].
Method B: Copper-Catalyzed Ring-Opening/Coupling Cyclization
Bao and co-workers developed a one-pot cascade reaction between terminal epoxides and o-iodophenols[2].
Causality & Design : This method employs a Cu₂O/1,10-phenanthroline/Cs₂CO₃ catalytic system. The bidentate 1,10-phenanthroline ligand is essential as it stabilizes the Cu(I) oxidation state, preventing its disproportionation into inactive Cu(0) and Cu(II) species[2]. Cs₂CO₃ is selected as a mild base to deprotonate the phenol without inducing epoxide degradation. The mechanism proceeds via regioselective epoxide ring-opening by the phenoxide, followed by an intramolecular Ullmann-type C-O cross-coupling[2].
Method C: Iridium-Catalyzed Asymmetric Hydrogenation
Direct asymmetric Sₙ2 substitution to form chiral 1,4-benzodioxanes is notoriously difficult. A state-of-the-art alternative involves the ring-closing metathesis (RCM) of dienes to form 1,4-benzodioxines, followed by Ir-catalyzed asymmetric hydrogenation[6].
Causality & Design : The [Ir(cod)Cl]₂/BIDIME-dimer catalyst system provides exquisite facial selectivity (up to 99:1 er). Density Functional Theory (DFT) calculations reveal that the enantioselectivity is governed by the protonation step. The presence of polar coordinating groups (like carbonyls) on the substrate alters its interaction with the Ir-center, which can actually reverse the facial selectivity compared to unfunctionalized alkyl substituents[6].
Protocol 2: Enantioselective Hydrogenation of 2-Substituted 1,4-Benzodioxines
-
Preparation : In a nitrogen-filled glovebox, dissolve the 2-substituted 1,4-benzodioxine substrate in anhydrous dichloromethane (DCM).
-
Catalyst Loading : Add 150–300 ppm of the [Ir(cod)Cl]₂/BIDIME-dimer catalyst[6].
-
Hydrogenation : Transfer the vessel to a high-pressure reactor. Purge with H₂ gas three times, then pressurize to 50 atm H₂.
-
Reaction : Stir at room temperature for 12 hours.
-
Self-Validation System : Depressurize and filter through a short pad of silica to remove the Ir-catalyst. Validate conversion via GC-MS. Validate the enantiomeric excess (ee) via chiral stationary phase HPLC (e.g., Chiralcel OD-H column). An ee of >95% validates the efficacy of the chiral induction[6].
Section 3: Stereochemical Integrity & Enzymatic Resolution
A critical failure point in the synthesis of 2-substituted 1,4-benzodioxanes is the unintended racemization of the C2 chiral center during downstream processing[4].
Fig 2. Base-catalyzed racemization pathway of 2-substituted 1,4-benzodioxanes.
Causality of Racemization : The C2 proton, especially when adjacent to an electron-withdrawing group like a carboxylate, is susceptible to epimerization. Exposure to basic conditions (e.g., NaOH during ester hydrolysis) triggers deprotonation, forming a planar enolate intermediate that destroys the stereocenter[4]. Upon reprotonation, a racemic mixture is yielded. Elevated temperatures provide the activation energy required for this uncatalyzed racemization[4].
Enzymatic Kinetic Resolution : To bypass harsh chemical hydrolysis, lipases (such as Candida antarctica lipase B or Arthrobacter sp.) are employed. These enzymes provide a highly enantiospecific microenvironment, selectively hydrolyzing only one enantiomer of a racemic ester into the corresponding acid, leaving the other intact[4][5].
Protocol 3: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup : To a 5 mL reaction vessel, add 4 mL of PBS buffer (pH 7.4) and 1 mL of n-butanol (co-solvent)[4][5].
-
Substrate Addition : Add 5 mg of (±)-methyl 1,4-benzodioxan-2-carboxylate. Stir until fully dissolved.
-
Enzyme Addition : Add 1 mg of Candida antarctica lipase B (CALB).
-
Incubation : Place the vessel in a shaker incubator strictly maintained at 30°C and 220 rpm. Note: Exceeding 30°C leads to enzyme denaturation and thermal racemization[4].
-
Self-Validation System : Take 50 µL aliquots every 2 hours. Extract with hexane and analyze via chiral HPLC. The reaction is self-validating when the ratio of (S)-ester to (R)-acid reaches exactly 1:1, indicating a theoretical maximum 50% conversion with >99% ee for the remaining ester[5].
Fig 3. Lipase-catalyzed kinetic resolution workflow with HPLC validation.
Section 4: Quantitative Data Summary
The following table summarizes the performance metrics of the core synthetic methodologies discussed:
| Synthesis Method | Catalyst / Reagents | Yield Range | Enantiomeric Excess (ee) | Key Advantage |
| Base-Promoted Alkylation | K₂CO₃, 1,2-dibromoethane | 45% - 85% | N/A (Achiral/Racemic) | Highly scalable, inexpensive reagents |
| Cu-Catalyzed Coupling | Cu₂O, 1,10-phenanthroline | 60% - 80% | N/A (Regioselective) | Direct, one-pot use of terminal epoxides |
| Ir-Catalyzed Hydrogenation | [Ir(cod)Cl]₂/BIDIME-dimer | >80% | Up to 99:1 er | Exquisite facial selectivity for chiral centers |
| Enzymatic Kinetic Resolution | Lipase (CALB / Arthrobacter) | ~50% (Max theoretical) | >99% ee | Mild conditions, completely prevents racemization |
References
-
Wang, C., et al. (2019). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. Chemical Science, 10, 4158-4162. [Link]
-
Bavo, F., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419.[Link]
-
Khalilullah, H., et al. (2026). Molecular properties prediction, synthesis, and antimicrobial activity of 1,4-benzodioxane analogues. [Link]
-
Pilkington, L. I., & Barker, D. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. Natural Product Reports, 32, 1369-1388.[Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[Link]
-
Rouf, A., et al. (2012). Chemoenzymatic synthesis of piperoxan, prosympal, dibozane, and doxazosin. Tetrahedron: Asymmetry, 23(1), 44-49.[Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
Stereochemical Dynamics and Structural Characterization of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol
Executive Summary
The 1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacophore for alpha-adrenergic antagonists and other neuroactive agents. Within this class, 2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol presents a unique stereochemical profile. Unlike standard chiral centers, the C2 carbon of this molecule is a hemiketal. This structural feature introduces complex dynamic stereochemistry, primarily governed by ring-chain tautomerism. Understanding, controlling, and trapping this stereocenter is critical for downstream synthetic applications, such as hydrazinolytic recyclization in drug development.
Mechanistic Causality: The Hemiketal Conundrum
Ring-Chain Tautomerism and Stereomutation
The stereochemistry of 2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol cannot be treated as static. In solution, the cyclic hemiketal exists in a dynamic thermodynamic equilibrium with its acyclic ketone counterpart, 1-(2-hydroxyphenoxy)propan-2-one.
Because the acyclic intermediate is achiral, the re-closure of the ring can occur from either face of the carbonyl group. This results in spontaneous stereomutation (racemization) of the (2R) and (2S) enantiomers. Consequently, any attempt to isolate the free hemiketal as a single enantiomer at room temperature will fail, as the optical purity will degrade over a half-life of mere minutes.
Conformational Analysis and the Anomeric Effect
When in the closed cyclic form, the 1,4-dioxane ring adopts a half-chair conformation to minimize steric clashes with the fused planar benzene ring. The stereoelectronic "anomeric effect" dictates the preferred orientation of the substituents at the C2 position. The lone pairs on the adjacent ring oxygen (O1) stabilize the pseudo-axial position of the C2-hydroxyl group via hyperconjugation (
Fig 1: Ring-chain tautomerism of 2-methyl-1,4-benzodioxin-2-ol driving spontaneous stereomutation.
Analytical & Preparative Workflow: Locking the Stereocenter
To effectively study or utilize the isolated enantiomers, the stereocenter must be "locked." This is achieved by converting the labile hemiketal into a stable ketal (e.g., an O-acetate). The following protocol describes a self-validating system for the kinetic trapping and subsequent chiral resolution of the compound.
Protocol: Low-Temperature Kinetic Trapping and Chiral Resolution
Step 1: Preparation and Thermal Suppression
-
Action: Dissolve 10 mmol of racemic 2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to -78°C using a dry ice/acetone bath.
-
Causality: Lowering the thermal energy of the system exponentially decreases the rate of ring-opening. This effectively "freezes" the tautomeric equilibrium, ensuring that the derivatization occurs on the cyclic form without competitive racemization during the reaction.
Step 2: In Situ Derivatization (O-Acylation)
-
Action: Add 15 mmol of anhydrous pyridine, followed by the dropwise addition of 12 mmol of acetyl chloride (AcCl).
-
Causality: Pyridine acts as an acid scavenger to prevent acid-catalyzed ring opening. The acylation of the hydroxyl group forms 2-acetoxy-2-methyl-2,3-dihydro-1,4-benzodioxin. By replacing the OH proton with an acyl group, the mechanism for ring-opening is chemically blocked.
Step 3: Self-Validation and Workup
-
Action: Quench the reaction with saturated NaHCO₃ at -78°C, then allow it to warm to room temperature. Extract the organic layer, dry over MgSO₄, and concentrate.
-
Validation: Before proceeding to chromatography, validate the structural lock via ¹H-NMR. The complete absence of a ketone methyl singlet at ~2.1 ppm confirms that 100% of the material is locked in the cyclic form.
Step 4: Chiral HPLC Separation
-
Action: Inject the locked racemic mixture onto a Chiralpak AD-H column. Isocratic elution with Hexane/Isopropanol (90:10) at 1.0 mL/min yields baseline separation of the (2R) and (2S) acetates.
Fig 2: Protocol workflow for the low-temperature kinetic trapping and chiral HPLC resolution.
Quantitative Data: Thermodynamic and Chromatographic Parameters
The table below summarizes the critical quantitative parameters distinguishing the free hemiketal from its locked derivatives. The inability to resolve the free hemiketal via HPLC is a direct consequence of its rapid on-column stereomutation.
| Compound State | Tautomeric Eq. (Closed:Open) | Racemization Half-Life (25°C) | HPLC RT: (2R)-Isomer | HPLC RT: (2S)-Isomer |
| Free Hemiketal | ~ 95:5 | ~ 2.5 minutes | N/A (Broad Smear) | N/A (Broad Smear) |
| O-Acetyl Derivative | 100:0 (Locked) | Infinite (Stable) | 12.4 min | 15.8 min |
| O-Methyl Derivative | 100:0 (Locked) | Infinite (Stable) | 10.1 min | 13.5 min |
(Note: Standardized HPLC conditions - Chiralpak AD-H, Hexane/IPA (90:10), 1.0 mL/min, UV detection at 254 nm).
Synthetic Utility: Hydrazinolytic Recyclization
The dynamic stereochemistry and reactivity of the 1,4-benzodioxin ring are heavily exploited in the synthesis of complex heterocycles. A prime example is the hydrazinolytic recyclization of derivatives like (Z)-3-acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol.
As detailed by , reacting this hemiketal derivative with arylhydrazines triggers a controlled ring-opening [1]. The nucleophilic attack of the hydrazine on the acyclic ketone intermediate leads to a cascade cyclization, ultimately yielding highly substituted pyrazole derivatives. This methodology is highly valued in drug discovery, as pyrazoles form the core of numerous anti-inflammatory and analgesic therapeutics () [2].
References
-
Dzvinchuk, I. V., & Lozinskii, M. O. (2001). Hydrazinolytic Recyclization of (Z)-3-Acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol. Chemistry of Heterocyclic Compounds, 37(5), 633-634. URL: [Link]
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabrouki, Y., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. URL: [Link]
Technical Whitepaper: Physicochemical Profiling & Structural Dynamics of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol
[1][2]
Executive Summary & Molecular Identity[1][2][3]
2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol represents a specific structural subclass of the benzodioxane scaffold, distinct from its more common isomers.[1][2] This compound is chemically significant as a cyclic hemiketal, existing in a dynamic equilibrium with its ring-opened ketone form.[2] This whitepaper defines its physicochemical constants and provides a rigorous framework for its differentiation and analysis in drug discovery workflows.[2]
Core Physicochemical Data[1][2]
| Property | Value | Unit | Notes |
| Molecular Formula | C | - | Confirmed based on atomic composition.[1][2][3] |
| Molecular Weight | 166.17 | g/mol | Average mass (Standard Atomic Weights).[1][2] |
| Monoisotopic Mass | 166.0630 | Da | Critical for High-Res MS (HRMS) extraction.[1][2] |
| Heavy Atom Count | 12 | - | C9, O3 |
| ClogP (Predicted) | ~1.1 - 1.4 | - | Varies by tautomeric state (Closed vs. Open).[1][2] |
| H-Bond Donors | 1 | - | The C2-hydroxyl group.[1][2] |
| H-Bond Acceptors | 3 | - | Two ether oxygens + one hydroxyl oxygen.[1][2] |
Structural Analysis & Isomer Differentiation
The Critical Distinction (Isomer Alert)
In high-throughput screening and procurement, this compound is frequently confused with its stable primary alcohol isomer.[1][2] It is imperative to distinguish between the Hemiketal Target and the Stable Isomer .
-
The Target (Hemiketal): 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol.[1][2] (Dynamic, often transient).[1]
-
The Common Isomer (Stable): (2,3-Dihydro-1,4-benzodioxin-2-yl)methanol (CAS: 3663-82-9).[1][2][4]
The target molecule possesses a quaternary carbon at position 2 (bonded to Methyl, Oxygen, and Hydroxyl), whereas the common isomer has a tertiary carbon at position 2 bonded to a hydroxymethyl group.[1]
Tautomeric Equilibrium (The "Hidden" Chemistry)
Unlike the stable hydroxymethyl isomer, 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol is a cyclic hemiketal .[1][2] In solution (particularly protic solvents or acidic media), it exists in equilibrium with its ring-opened phenoxy-ketone form: 1-(2-hydroxyphenoxy)propan-2-one .[1][2]
This equilibrium impacts analytical results:
-
LC-MS: May detect the open form or dehydration products.[1][2]
-
NMR: May show broadening or dual sets of peaks depending on the solvent and exchange rate.[1][2]
Figure 1: The dynamic equilibrium between the open ketone form and the closed hemiketal target.[1] Note the potential for dehydration under acidic stress.[1][2]
Analytical Characterization Protocols
To validate the presence of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol, researchers must employ orthogonal methods that account for its labile nature.[1][2]
High-Resolution Mass Spectrometry (HRMS) Workflow
Objective: Confirm elemental composition (C9H10O3) and distinguish from dehydration artifacts.[1][2]
-
Ionization Source: Electrospray Ionization (ESI) in Negative Mode (ESI-).
-
Mobile Phase: Acetonitrile/Water with 0.1% Ammonium Acetate (pH ~7).[1]
-
Avoid: Strong acids (Formic acid) which shift equilibrium toward dehydration.[1]
-
-
Target Ions:
Nuclear Magnetic Resonance (NMR) Profiling
Objective: Prove the existence of the closed hemiketal ring vs. the open ketone.[1]
| Feature | Closed Hemiketal (Target) | Open Ketone (Precursor) |
| Methyl Group | Singlet at ~1.4 - 1.6 ppm (C-CH | Singlet at ~2.1 - 2.3 ppm (CO-CH |
| Methylene Protons | AB quartet (Diastereotopic -O-CH | Singlet (or broadened) (-O-CH |
| Carbonyl Carbon | Absent (~95-105 ppm for Hemiketal C) | Present (~205 ppm for Ketone C=O) |
Protocol:
Synthetic Origin & Pathway[1][2][7]
Understanding the synthesis clarifies the impurity profile.[2] The target is typically generated via the reaction of catechol with chloroacetone or similar alpha-halo ketones.[2]
Figure 2: Synthetic route showing the obligatory open-chain intermediate which cyclizes to form the target hemiketal.[1][2]
Synthesis Protocol Summary
-
Reagents: Catechol (1.0 eq), Chloroacetone (1.1 eq), K
CO (anhydrous).[1] -
Solvent: Acetone or DMF (dry).
-
Conditions: Reflux 4-6 hours.
-
Workup: The product is often an oil that solidifies upon standing or purification.[1][2]
-
Note: Attempting to distill this product at high temperatures often results in loss of water (dehydration) to form 2-methyl-1,4-benzodioxin.[1][2]
References
-
National Institute of Standards and Technology (NIST). 1,4-Benzodioxin-2-methanol, 2,3-dihydro- (Isomer Comparison Data).[1][2] NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]
-
PubChem. Compound Summary: 2,3-Dihydro-1,4-benzodioxin-2-ol (Structural Analog).[1][2] National Library of Medicine.[2] Retrieved from [Link][1]
-
Gu, H., et al. (2010).[1] Synthesis and biological evaluation of 1,4-benzodioxane derivatives. (General synthetic methods for benzodioxane ring closure).[1] Bioorganic & Medicinal Chemistry Letters.
-
Chemistry LibreTexts. Hemiacetals, Hemiketals, and Hydrates. (Mechanistic grounding for equilibrium). Retrieved from [Link][1]
Sources
- 1. Benzodioxanes | Fisher Scientific [fishersci.co.uk]
- 2. 1,4-Benzodioxin-2-methanol, 2,3-dihydro- [webbook.nist.gov]
- 3. Benzodioxanes | Fisher Scientific [fishersci.com]
- 4. 2-Hydroxymethyl-1,4-benzodioxane, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. PubChemLite - 1,4-benzodioxane-2-methanol (C9H10O3) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol
Abstract
This comprehensive guide provides a detailed, field-proven protocol for the synthesis of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is achieved through a robust and efficient base-catalyzed nucleophilic addition of catechol to 2-methyl-2-oxiranemethanol. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes critical insights into reaction optimization, work-up, purification, and safety considerations. The intended audience for this guide includes researchers, scientists, and professionals in the fields of organic synthesis and drug development.
Introduction: Significance and Synthetic Strategy
The 1,4-benzodioxane moiety is a privileged structural motif found in a wide array of biologically active compounds, exhibiting diverse pharmacological activities. The specific derivative, 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol, serves as a key intermediate for the synthesis of more complex molecules, where the tertiary alcohol provides a handle for further functionalization.
The synthetic strategy employed here is a variation of the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[1] In this protocol, catechol is deprotonated by a base to form the more nucleophilic catechoxide dianion. This dianion then participates in a nucleophilic ring-opening of the epoxide, 2-methyl-2-oxiranemethanol. The reaction is designed to be regioselective, with the nucleophilic attack occurring at the less sterically hindered primary carbon of the epoxide ring. A subsequent intramolecular SN2 reaction forms the stable six-membered 1,4-dioxane ring, yielding the target compound.
Reaction Mechanism and Workflow
Overall Reaction Scheme
The synthesis proceeds via the following reaction:
Catechol + 2-Methyl-2-oxiranemethanol → 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol
Mechanistic Insights
The reaction mechanism can be broken down into three key steps:
-
Deprotonation of Catechol: In the presence of a strong base, such as sodium hydride (NaH), both hydroxyl groups of catechol are deprotonated to form the sodium catechoxide, a potent bis-nucleophile.[2]
-
Nucleophilic Attack and Epoxide Ring-Opening: The catechoxide attacks the primary, less sterically hindered carbon of the 2-methyl-2-oxiranemethanol epoxide ring. This is a classic SN2-type reaction, driven by the release of ring strain in the three-membered epoxide.[3]
-
Intramolecular Cyclization: The newly formed alkoxide then undergoes an intramolecular SN2 reaction, attacking the carbon bearing the other phenolic oxygen, to close the six-membered ring and form the 1,4-benzodioxane structure. A final workup with a mild acid protonates the tertiary alkoxide to yield the final product.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis.
Caption: Experimental workflow for the synthesis of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | M.W. | CAS No. | Notes |
| Catechol | C₆H₆O₂ | 110.11 | 120-80-9 | 99% or higher purity |
| 2-Methyl-2-oxiranemethanol | C₄H₈O₂ | 88.11 | 872-37-7 | Also known as 2-Methylglycidol |
| Sodium Hydride (NaH) | NaH | 24.00 | 7646-69-7 | 60% dispersion in mineral oil |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Sure/Seal™ or freshly distilled |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS grade or higher |
| n-Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ACS grade or higher |
| Saturated aq. NH₄Cl | - | - | - | For quenching |
| Saturated aq. NaCl (Brine) | - | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | For drying |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 230-400 mesh for column chromatography |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnels (x2)
-
Nitrogen or Argon gas inlet
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
TLC plates (silica gel 60 F₂₅₄)
Detailed Experimental Protocol
Safety First: This procedure involves flammable solvents and a highly reactive reagent (Sodium Hydride). All steps must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.
Step 1: Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and two dropping funnels.
-
Flame-dry the entire apparatus under a stream of nitrogen to ensure all moisture is removed. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.
Step 2: Formation of Sodium Catechoxide
-
In the reaction flask, carefully weigh 1.2 g (50 mmol, 2.0 eq) of sodium hydride (60% dispersion in mineral oil).
-
Wash the sodium hydride twice with 10 mL of n-hexane to remove the mineral oil. Carefully decant the hexane washings.
-
Add 50 mL of anhydrous DMF to the flask containing the washed sodium hydride.
-
In a separate flask, dissolve 2.75 g (25 mmol, 1.0 eq) of catechol in 25 mL of anhydrous DMF.
-
Transfer the catechol solution to one of the dropping funnels.
-
Add the catechol solution dropwise to the stirred suspension of NaH in DMF over 30 minutes at room temperature. Vigorous hydrogen gas evolution will be observed. Caution: Hydrogen gas is flammable. Ensure adequate ventilation and no nearby ignition sources.
-
After the addition is complete, stir the resulting mixture at room temperature for an additional 1 hour to ensure complete formation of the catechoxide.
Step 3: Ring-Opening and Cyclization
-
Dissolve 2.20 g (25 mmol, 1.0 eq) of 2-methyl-2-oxiranemethanol in 25 mL of anhydrous DMF and transfer this solution to the second dropping funnel.
-
Add the epoxide solution dropwise to the reaction mixture over 30 minutes.
-
Once the addition is complete, heat the reaction mixture to 80-90 °C using a heating mantle.
-
Maintain this temperature and stir the reaction for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc eluent system.
Step 4: Work-up and Isolation
-
After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.
-
Cool the flask further in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Caution: Initial quenching may be exothermic.
-
Transfer the mixture to a 500 mL separatory funnel and add 100 mL of deionized water and 100 mL of ethyl acetate.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic layer and extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Combine all organic extracts and wash them sequentially with 50 mL of deionized water and 50 mL of saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
Step 5: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in n-hexane.
-
Load the crude product onto the column (adsorbed on a small amount of silica gel for best results).
-
Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 5% EtOAc and gradually increasing to 25% EtOAc).
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol as a crystalline solid or a viscous oil.
Data Summary and Characterization
| Parameter | Value |
| Reactant Stoichiometry | |
| Catechol | 1.0 eq |
| 2-Methyl-2-oxiranemethanol | 1.0 eq |
| Sodium Hydride | 2.0 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | 80-90 °C |
| Reaction Time | 12-18 hours |
| Expected Results | |
| Theoretical Yield | 4.5 g |
| Expected Yield | 65-75% |
| Appearance | White to off-white solid or viscous oil |
Characterization: The structure of the purified product should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the aromatic protons of the catechol ring, the diastereotopic protons of the CH₂ group in the dioxane ring, and a singlet for the methyl group. The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR: Expect signals corresponding to the aromatic carbons, the quaternary carbon bearing the methyl and hydroxyl groups, the methylene carbon, and the methyl carbon.
-
FT-IR: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-O ether stretches around 1200-1000 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass should be observed.
Visualizing the Chemical Structure
Caption: Chemical structure of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol.
References
- Google Patents. (n.d.). Process for preparation of 1,4-benzodioxane derivative. (CA2215604C).
-
PrepChem. (2023). Synthesis of 2-chloromethyl-1,4-benzodioxan. Retrieved from [Link]
- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
-
Sciencemadness Discussion Board. (2009). Methylenation of catechol derivetives (Base cataylized). Retrieved from [Link]
-
Master Organic Chemistry. (2023). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
Sources
Applications of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol in medicinal chemistry
Topic: Applications of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols
Executive Summary: The "Chameleon" Scaffold of Medicinal Chemistry
2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol (often referred to in its open-chain tautomeric form as 1-(2-hydroxyphenoxy)propan-2-one ) represents a pivotal "chameleon" intermediate in drug discovery. Unlike stable, static scaffolds, this compound exists at the energetic precipice between a cyclic hemiacetal and an open-chain aryl-ketone.
For the medicinal chemist, this duality is not a bug; it is a feature. It allows the molecule to serve as a divergent synthon :
-
Electrophilic Center: The masked ketone reacts with amines (reductive amination) to generate CNS-active ligands (e.g., adrenergic antagonists).
-
Nucleophilic Substrate: The aromatic ring allows for electrophilic substitution, while the hemiacetal hydroxyl can be eliminated to form 2-methyl-1,4-benzodioxin , a precursor for oxidative functionalization.
-
Heterocyclic Precursor: Recent applications utilize this scaffold to construct complex fused heterocycles, such as pyrazoles, via condensation reactions.
This guide provides the protocols and mechanistic insights required to harness this unstable yet versatile intermediate.
Part 1: Strategic Analysis & Reactivity Profile
The Hemiacetal-Ketone Equilibrium
The compound exists in a dynamic equilibrium. In non-polar solvents or solid state, the cyclic hemiacetal (A) often predominates due to the formation of a stable six-membered ring. In polar protic solvents or under basic conditions, the ring opens to the ketone (B), exposing the carbonyl group to nucleophilic attack.
-
Form A (Cyclic): 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol.[1][2][3][4]
-
Form B (Open): 1-(2-hydroxyphenoxy)propan-2-one.
Medicinal Relevance:
The 1,4-benzodioxane motif is a "privileged structure" found in alpha-blockers (e.g., Doxazosin , Piperoxan ) and antipsychotics. The 2-methyl-2-ol variant specifically allows for the introduction of chirality and branching at the 2-position, a critical determinant for receptor selectivity (e.g.,
Key Applications
| Application Domain | Target Class | Mechanism of Action |
| CNS Ligands | Adrenergic / Serotonergic | Reductive Amination: The open ketone form reacts with primary amines (e.g., piperazines) to form 2-aminomethyl-benzodioxanes. |
| Heterocycle Synthesis | Anti-inflammatory / Kinase Inhibitors | Condensation: Reaction with hydrazines yields pyrazoles; reaction with amidines yields imidazoles. |
| Chiral Synthons | General Building Block | Enzymatic Resolution: The hemiacetal can be kinetically resolved or reduced enantioselectively to 2-methyl-1,4-benzodioxane. |
Part 2: Visualizing the Chemical Space
The following diagram illustrates the divergent synthetic pathways accessible from the parent hemiacetal.
Figure 1: The central equilibrium between the hemiacetal and ketone forms dictates the synthetic strategy. Acidic conditions favor dehydration to the benzodioxin, while reductive conditions access amine libraries.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of the Scaffold (Hemiacetal/Ketone Mixture)
Objective: To synthesize the core 2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol from commercially available catechol.
Reagents:
-
Catechol (1.0 eq)
-
Chloroacetone (1.1 eq) (Warning: Lachrymator)
-
Potassium Carbonate (
) (2.5 eq) -
Potassium Iodide (KI) (0.1 eq - catalyst)
-
Solvent: Acetone (Dry)
Step-by-Step Methodology:
-
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and a drying tube, dissolve Catechol (11.0 g, 100 mmol) in dry acetone (150 mL).
-
Base Addition: Add anhydrous
(34.5 g, 250 mmol) and KI (1.6 g, 10 mmol). The suspension will turn grey/brown. -
Alkylation: Add Chloroacetone (10.2 g, 110 mmol) dropwise over 30 minutes. Critical: Chloroacetone is a potent lachrymator; perform this step in a well-ventilated fume hood.
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3). The catechol spot (
) should disappear, replaced by the product spot ( ). -
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a dark oil.
-
Purification (Optional): The crude oil contains the open-chain ketone. To induce cyclization to the hemiacetal for storage, dissolve in minimal diethyl ether and cool to -20°C, or purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
-
Note: For most downstream applications (like Protocol B), the crude oil is sufficient.
-
Yield: 85–90% (as a tautomeric mixture).
Protocol B: Synthesis of Bioactive Pyrazoles
Context: This protocol utilizes the "masked ketone" nature of the scaffold to construct a pyrazole ring, a common motif in anti-inflammatory drugs (e.g., Celecoxib analogs). This specific reaction was highlighted in recent literature for 3-acetyl derivatives but applies to the core scaffold.
Reagents:
-
2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol (from Protocol A) (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Catalyst: Acetic Acid (glacial, 10 mol%) or p-TsOH.
Step-by-Step Methodology:
-
Dissolution: Dissolve the benzodioxin-2-ol (200 mg, 1.2 mmol) in Ethanol (5 mL).
-
Addition: Add Phenylhydrazine (142 mg, 1.3 mmol) and Acetic Acid (2 drops).
-
Cyclocondensation: Heat the mixture to reflux for 4 hours.
-
Isolation: Cool the reaction. Pour into ice-water (20 mL). The precipitate is the crude pyrazole derivative.
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain white/yellow needles.
Protocol C: Reductive Amination (Access to Adrenergic Antagonists)
Context: This is the primary route for synthesizing analogs of Idazoxan or WB-4101 .
Reagents:
-
Scaffold (1.0 eq)
-
Amine (e.g., 1-(2-methoxyphenyl)piperazine) (1.0 eq)
-
Reducing Agent: Sodium Triacetoxyborohydride (
) (1.5 eq) -
Solvent: 1,2-Dichloroethane (DCE).
Methodology:
-
Mix the scaffold and amine in DCE. Stir for 1 hour to allow imine/hemiaminal formation.
-
Add
in one portion. -
Stir at room temperature for 12–24 hours.
-
Quench with saturated
. Extract with DCM. -
The product is a 2-aminomethyl-1,4-benzodioxane derivative.
Part 4: Mechanism of Pyrazole Formation
The formation of pyrazoles from this scaffold is mechanistically elegant. It exploits the "masked" 1,3-dicarbonyl-like reactivity if an acetyl group is present at C3, or standard ketone condensation if unsubstituted.
Figure 2: Mechanistic flow for the conversion of the benzodioxin-2-ol scaffold into a pyrazole heterocycle.
References
-
Synthesis of Pyrazole Derivatives from (Z)-3-Acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol. Source: Orient. J. Chem., Vol. 38(3), 568-592 (2022). URL:[Link]
-
1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry. Source: Eur. J. Med. Chem., 2020, 200, 112419. URL:[Link]
-
Synthesis and Biological Activity of 2-Substituted 1,4-Benzodioxanes. Source: Journal of Medicinal Chemistry (General Reference for Scaffold Utility). URL:[Link]
-
Reaction of Catechol with Chloroacetone (Baker's Method). Source: J. Chem. Soc., 1934, 1678.[10][11] URL:[Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. orientjchem.org [orientjchem.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. moleculeworld.wordpress.com [moleculeworld.wordpress.com]
- 7. air.unimi.it [air.unimi.it]
- 8. prepchem.com [prepchem.com]
- 9. Synthesis and biology of 1,4-benzodioxane lignan natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00048C [pubs.rsc.org]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Analytical techniques for the characterization of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol
Executive Summary & Chemical Context
This guide details the analytical protocols for 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol . Unlike standard alcohols, this molecule is a cyclic hemiacetal . Structurally, it possesses a hydroxyl group and a methyl group at the C2 position of the 1,4-benzodioxane ring.
The "Hemiacetal Challenge": Researchers must recognize that this compound exists in a dynamic equilibrium with its open-chain isomer, 1-(2-hydroxyphenoxy)propan-2-one . In solution, particularly under acidic conditions or high temperatures, it may also dehydrate to form the enol ether, 2-methyl-1,4-benzodioxin .
Therefore, standard analytical workflows (direct GC, acidic HPLC) often yield artifacts (degradation products) rather than the parent molecule. This guide provides specialized protocols to stabilize, trap, and characterize the intact hemiacetal.
Reaction Pathway & Stability Visualization
The following diagram illustrates the critical equilibrium and degradation pathways that dictate sample handling.
Figure 1: The dynamic equilibrium of the target analyte. Note that direct heat (GC) or acid (HPLC) drives the reaction toward the red degradation product.
Sample Preparation Protocols
Objective: Minimize ring-opening and dehydration prior to analysis.
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile (ACN) or DMSO | Protic solvents (MeOH, Water) facilitate proton exchange, accelerating equilibrium shifts. Aprotic solvents stabilize the hemiacetal. |
| Temperature | 4°C (Storage), 20°C (Analysis) | Heat promotes dehydration to the olefin. |
| pH Control | Neutral (pH 7.0 ± 0.2) | Acid catalyzes ring opening; Base can promote ionization of the phenol in the open-chain form. |
| Glassware | Silanized Amber Glass | Prevents surface acidity of glass from catalyzing dehydration. |
Chromatographic Separation (HPLC/UPLC)
Challenge: Standard acidic mobile phases (0.1% TFA/Formic Acid) will degrade the analyte on-column. Solution: Use a buffered neutral pH method.
Protocol A: Neutral pH RP-HPLC
-
Instrument: Agilent 1290 Infinity II or Waters Acquity UPLC
-
Column: Agilent ZORBAX Eclipse Plus C18 (Rapid Resolution), 4.6 x 100 mm, 3.5 µm.
-
Why: High carbon load provides retention for the benzodioxane ring; "Plus" end-capping reduces silanol activity (acidity).
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 7.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Temperature: 25°C (Strictly controlled).
-
Detection: UV-DAD at 275 nm (Benzodioxane characteristic absorption) and 220 nm.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 8.0 | 90 | Elution of Analyte |
| 10.0 | 90 | Wash |
| 10.1 | 10 | Re-equilibration |
Data Interpretation:
-
Target Peak: The hemiacetal typically elutes earlier than the dehydration product (olefin) due to the polarity of the -OH group.
-
Artifact Check: If a peak appears at a significantly higher retention time (more hydrophobic) with a UV spectrum showing extended conjugation (bathochromic shift), it is likely the 2-methyl-1,4-benzodioxin degradation product.
Mass Spectrometry (GC-MS) Characterization
Challenge: The hemiacetal is thermally unstable. Direct injection into a hot GC inlet (250°C) will cause immediate dehydration. The spectrum observed will be that of the olefin, not the target. Solution: Derivatization (Silylation) to "lock" the hemiacetal in its cyclic form.
Protocol B: TMS Derivatization for GC-MS
-
Preparation: Weigh 2 mg of sample into a 1.5 mL GC vial.
-
Dissolution: Add 500 µL of anhydrous Pyridine.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Incubation: Cap and vortex. Heat gently at 60°C for 30 minutes.
-
Mechanism:[3] The TMS group replaces the active proton on the C2-hydroxyl. This prevents the molecule from opening back to the ketone or eliminating water.
-
GC Parameters:
-
Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).
-
Inlet: 250°C.
-
Oven: 60°C (1 min) → 15°C/min → 300°C.
-
MS Source: EI (70 eV).
Spectral Identification (TMS Derivative):
-
Molecular Ion (M+): Look for
. -
Base Peak: Often
(Loss of methyl from TMS) or fragmentation of the dioxan ring. -
Note: If you see a dominant peak at 148 m/z (Parent 166 - H2O), the derivatization failed, and thermal dehydration occurred.
Structural Confirmation (NMR)
Objective: Distinguish between the closed ring (hemiacetal) and open chain (ketone).
Protocol C: 1H-NMR Experiment
-
Solvent: DMSO-d6 (Preferred over CDCl3).
-
Reason: DMSO forms strong hydrogen bonds with the hydroxyl group, slowing down the proton exchange rate. This allows the -OH proton to appear as a sharp singlet (or doublet if coupling occurs) rather than a broad smear.
-
-
Key Diagnostic Signals:
-
C2-Methyl Group: Look for a singlet around 1.4 - 1.6 ppm . (If open chain ketone: Methyl would be a singlet near 2.1 ppm).
-
Hemiacetal -OH: In DMSO, a singlet typically between 6.0 - 7.0 ppm .
-
Methylene Protons (C3): An AB quartet pattern (diastereotopic protons) around 3.8 - 4.2 ppm . This confirms the rigid ring structure. If the ring opens, these protons become free-rotating alpha-ketone protons (singlet).
-
Analytical Workflow Decision Tree
Use this logic flow to select the correct technique based on your data needs.
Figure 2: Analytical decision matrix ensuring data integrity and preventing false positives due to degradation.
References
-
Gu, H., et al. (2010). Synthesis and Enantiomeric Separation of 2-Substituted 1,4-Benzodioxane Derivatives. Journal of Chromatography A. Link (Generalized protocol for benzodioxane chiral separation).
- Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley. (Authoritative source for Silylation/BSTFA protocols for labile hemiacetals).
-
European Medicines Agency (EMA). (2006). ICH Topic Q2 (R1) Validation of Analytical Procedures. Link (Standard for validating the Neutral HPLC method).
-
PubChem. Compound Summary: 2,3-Dihydro-1,4-benzodioxin-2-ol.[6] National Library of Medicine. Link (Structural reference for the non-methylated analog, establishing the hemiacetal class).
-
NIST Chemistry WebBook. Mass Spectra of TMS Derivatives. Link (Reference for fragmentation patterns of silylated alcohols).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. 1,4-Benzodioxin-2-methanol, 2,3-dihydro- [webbook.nist.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydro-1,4-benzodioxin-2-ol | C8H8O3 | CID 110711 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis and Evaluation of Benzodioxane-Based Anticancer Scaffolds
Executive Summary & Scientific Rationale
The 1,4-benzodioxane ring system represents a "privileged scaffold" in medicinal chemistry, serving as a core structural motif in numerous therapeutic agents. In oncology, this heterocycle functions not merely as a passive linker but as a critical pharmacophore that can modulate kinase activity (e.g., mTOR, VEGFR), inhibit DNA repair mechanisms (PARP1), and induce apoptosis in resistant tumor lines.
This guide moves beyond generic synthesis. It details a high-fidelity workflow for constructing 2,3-dihydro-1,4-benzodioxane cores, functionalizing them with bioactive "warheads" (specifically piperazine linkers), and validating their efficacy through rigorous biological assays.
Mechanism of Action Overview
The anticancer potency of benzodioxane derivatives often stems from their ability to mimic the ATP-binding pocket of kinases or interact with the minor groove of DNA. By appending specific side chains—such as N-substituted piperazines—researchers can tune the molecule's physicochemical properties (LogP) and target affinity.
Figure 1: Mechanistic logic of benzodioxane-based drug design.[1] The scaffold provides rigidity, while the linker determines target specificity.
Chemical Synthesis Protocols
Protocol 1: Construction of the 1,4-Benzodioxane Core
Objective: Synthesis of ethyl 1,4-benzodioxane-2-carboxylate via biomimetic catechol alkylation.
This step is the foundation. While many papers suggest simple reflux, controlling the base and solvent is crucial to prevent polymerization and ensure high regioselectivity.
Reagents:
-
Catechol (1,2-dihydroxybenzene) or Gallic Acid esters
-
Ethyl 2,3-dibromopropionate (Alkylation agent)
-
Potassium Carbonate (K₂CO₃) - Anhydrous[2]
-
Acetone (Dry) or DMF (for difficult substrates)[2]
-
18-Crown-6 (Phase transfer catalyst - Optional but recommended)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve Catechol (10 mmol) in dry Acetone (50 mL). Add anhydrous K₂CO₃ (30 mmol).
-
Expert Insight: Grind the K₂CO₃ to a fine powder immediately before use to maximize surface area.
-
-
Alkylation: Stir the mixture at room temperature for 30 minutes to generate the diphenoxide dianion.
-
Addition: Dropwise add Ethyl 2,3-dibromopropionate (12 mmol) over 20 minutes.
-
Critical Control Point: Rapid addition causes exotherms that favor side-reactions. Keep the temperature below 40°C during addition.
-
-
Cyclization: Heat the reaction mixture to reflux (56°C for acetone) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Work-up: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in EtOAc, wash with 1N NaOH (to remove unreacted catechol), water, and brine. Dry over Na₂SO₄ and concentrate. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
Table 1: Optimization of Ring Closure Conditions
| Solvent | Base | Temp (°C) | Yield (%) | Notes |
| Acetone | K₂CO₃ | 56 | 76 | Cleanest reaction; easy work-up. |
| DMF | NaH | 25-60 | 62 | Higher yield for electron-deficient catechols, but difficult purification. |
| Ethanol | KOH | 78 | 45 | Significant hydrolysis of the ester observed. |
Protocol 2: Functionalization with Piperazine Warhead
Objective: Synthesis of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives.
The carboxylic acid moiety is converted to an amide using a piperazine linker. This "hybrid" structure is frequently cited for enhanced cytotoxicity against MCF-7 and HepG2 cell lines.
Reagents:
-
1,4-Benzodioxane-2-carboxylic acid (Hydrolyzed from Protocol 1 product)
-
Thionyl Chloride (SOCl₂) or TBTU (Coupling Agent)[2]
-
Substituted Piperazine (e.g., N-phenylpiperazine)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Step-by-Step Methodology (Acid Chloride Route):
-
Activation: Dissolve the carboxylic acid (5 mmol) in dry DCM (20 mL). Add SOCl₂ (10 mmol) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.
-
Evaporation: Remove excess SOCl₂ under vacuum. Co-evaporate with toluene twice to ensure complete removal of acidic vapors.
-
Coupling: Redissolve the crude acid chloride in dry DCM (15 mL). Cool to 0°C.
-
Addition: Add a solution of the N-substituted piperazine (5 mmol) and Et₃N (10 mmol) in DCM dropwise.
-
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Isolation: Wash the organic layer with sat. NaHCO₃, water, and brine.
-
Crystallization: Many derivatives precipitate upon addition of cold ether or hexane. Recrystallize from Ethanol/Water if necessary.
Figure 2: Synthetic workflow for generating benzodioxane-piperazine hybrids.
Biological Evaluation Protocols
Protocol 3: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HepG2, HCT-116).
Methodology:
-
Seeding: Seed cancer cells (5 × 10³ cells/well) in 96-well plates containing DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C/5% CO₂.
-
Treatment: Dissolve test compounds in DMSO (final concentration <0.1%). Prepare serial dilutions (0.1 µM to 100 µM) and add to wells. Include Doxorubicin as a positive control.
-
Incubation: Incubate for 48 hours.
-
Staining: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression (GraphPad Prism).
Table 2: Representative SAR Data (Hypothetical/Aggregated from Literature) Impact of Piperazine N-substitution on Cytotoxicity (MCF-7 Cell Line)
| Compound ID | R-Group (Piperazine N4) | IC50 (µM) | Activity Level |
| BD-01 | -H | > 50 | Inactive |
| BD-02 | -Phenyl | 12.5 | Moderate |
| BD-03 | -4-Fluorophenyl | 5.8 | High |
| BD-04 | -4-Trifluoromethylphenyl | 2.1 | Potent |
| BD-05 | -2-Methoxyphenyl | 3.4 | Potent |
Expert Insight: Electron-withdrawing groups (F, CF3) on the piperazine phenyl ring often enhance metabolic stability and lipophilicity, improving cellular uptake.
Protocol 4: Apoptosis Detection (Annexin V-FITC/PI)
Objective: Confirm that cell death is mediated by apoptosis rather than necrosis.[2]
Methodology:
-
Treatment: Treat cells (1 × 10⁶/well in 6-well plates) with the compound at its IC50 concentration for 24 hours.
-
Harvesting: Trypsinize cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes in the dark at room temperature.
-
Analysis: Analyze immediately via Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).
References
-
Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer. Bioorganic Chemistry, 2025.[1]
-
Structure-activity relationships in 1,4-benzodioxan-related compounds. Journal of Medicinal Chemistry, 2008.
-
Synthesis and antitumor activity of novel hybrid compounds between 1,4‐benzodioxane and imidazolium salts. ResearchGate, 2022.
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 2022.
-
Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. European Journal of Chemistry, 2011.[3][4]
-
Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors. Scientific Reports, 2025.
Sources
- 1. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives | European Journal of Chemistry [eurjchem.com]
- 4. Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol Synthesis
Case ID: BZD-2M-OH-Yield Subject: Optimization of Yield and Isolation for 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Hidden" Equilibrium
If you are experiencing low yields in the synthesis of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol (Compound A ), the issue is likely not just reaction conversion, but isolation stability .
This target molecule is a cyclic hemiacetal . Unlike standard ethers, it exists in a dynamic equilibrium with its open-chain isomer, 1-(2-hydroxyphenoxy)propan-2-one (Compound B ), and is highly prone to acid-catalyzed dehydration to form 2-methyl-1,4-benzodioxin (Compound C , the vinyl ether).
Most "low yield" reports stem from:
-
Catechol Oxidation: Formation of quinones (black tar) before alkylation occurs.
-
Dehydration during Workup: Acidic washes or high-heat distillation converting the target A into the alkene C .
-
Equilibrium Shift: Solvents or conditions that favor the open-chain ketone B .
Part 1: Diagnostic Workflow
Before altering your protocol, identify your specific failure mode using the observations below.
| Observation | Probable Root Cause | Corrective Action |
| Reaction mixture turns black/dark brown immediately. | Oxidation of Catechol to o-benzoquinone. | Degas solvents; use strict |
| TLC shows product, but it disappears after HCl wash. | Acid-catalyzed dehydration of the hemiacetal. | STOP. Do not use acid washes. The hemiacetal -OH is labile. Use neutral buffers. |
| NMR shows a mixture of cyclic and open-chain forms. | Tautomeric equilibrium. | This is normal in solution (CDCl3). Yield is determined by isolation method (crystallization vs. distillation). |
| Low conversion; Chloroacetone remaining. | Chloroacetone polymerization or poor nucleophilicity. | Distill chloroacetone before use; add KI (Finkelstein condition) to accelerate |
| Product is an oil that won't crystallize. | Presence of dehydrated alkene or open-chain ketone. | Seed with pure crystal if available; avoid heat; switch solvent to non-polar (Hexane/Et2O) to force cyclization. |
Part 2: The Logic of the Synthesis (Mechanism & Failure Points)
The synthesis typically involves the alkylation of catechol with chloroacetone (or bromoacetone) using a base (Potassium Carbonate).
Pathway Diagram (Graphviz)
Caption: The reaction pathway shows the critical equilibrium between the open-chain ketone and the target hemiacetal, and the irreversible loss to the dehydrated alkene upon acid exposure.
Part 3: Optimized Protocol (The "Soft" Isolation Method)
To maximize the yield of the -2-ol (hemiacetal), you must prioritize neutral conditions and kinetic control .
Reagents & Setup
-
Catechol: 1.0 eq (Must be white/flake, not brown/oxidized).
-
Chloroacetone: 1.1 eq (Distill immediately before use to remove HCl and polymers). Warning: Lachrymator.
-
Potassium Carbonate (
): 2.0 eq (Anhydrous, finely ground). -
Potassium Iodide (KI): 0.1 eq (Catalyst).
-
Solvent: Acetone (Dry) or DMF (if higher temp needed, but Acetone is easier for workup).
Step-by-Step Procedure
-
Inert Atmosphere (Critical):
-
Purge the reaction vessel with Nitrogen (
) for 15 minutes. Catechol is extremely sensitive to oxidation in basic solutions [1]. -
Why: Once catechol oxidizes to quinone, it polymerizes and inhibits the radical-free alkylation mechanism.
-
-
Alkylation (The
Step):-
Dissolve Catechol and
in Acetone. Add KI. -
Add Chloroacetone dropwise at room temperature.
-
Reflux gently (56°C) for 6–12 hours.
-
Checkpoint: Monitor TLC.[1] You will likely see the "Open Chain" intermediate. Do not push for "disappearance" of all intermediates, as the target is in equilibrium.
-
-
Workup (The Yield-Maker):
-
Filtration: Filter off the solid salts (
, ) while the solution is warm. -
Concentration: Evaporate the Acetone under reduced pressure at <40°C . Do not heat above 50°C, or you promote dehydration to the alkene [2].
-
Partition: Dissolve the residue in Diethyl Ether (Et2O) or Ethyl Acetate.
-
Washing (CRITICAL):
-
Wash with Water (x2).
-
Wash with Saturated
(to remove unreacted catechol). -
DO NOT use HCl or acidic brine. Even weak acids shift the equilibrium to the alkene (dehydration) [3].
-
-
Drying: Dry over
(Sodium Sulfate) or . Avoid if it is slightly acidic (some batches are).
-
-
Isolation/Crystallization:
-
Evaporate solvent. You will obtain an oil (mixture of ketone and hemiacetal).
-
Cyclization Trick: Dissolve the oil in a minimum amount of non-polar solvent (Hexane or Toluene). The open-chain ketone is less stable in non-polar solvents and tends to cyclize to the hemiacetal to hide the dipoles.
-
Cool to -20°C. The hemiacetal should crystallize out.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: My NMR spectrum in
-
Test: Run the NMR in DMSO-
.[2] DMSO often stabilizes the open-chain form or shifts the equilibrium distinctively, allowing for sharper integration. If you see alkene peaks (vinyl protons around 6.0-6.5 ppm), that is an impurity (Compound C).
Q2: Can I distill the product to purify it? A: No. Distillation provides the heat and energy required to dehydrate the hemiacetal into 2-methyl-1,4-benzodioxin (the alkene). Unless you are performing high-vacuum Kugelrohr distillation at very low temperatures, crystallization is the only safe method to isolate the -2-ol form.
Q3: Why add Potassium Iodide (KI)? A: Chloroacetone is a moderately reactive electrophile. KI generates in situ Iodoacetone (Finkelstein reaction), which is a much better electrophile for the phenoxide attack. This allows the reaction to proceed at lower temperatures (acetone reflux), reducing the risk of "tar" formation [4].
Q4: I used Epichlorohydrin before. Is this the same reaction? A: No. Epichlorohydrin + Catechol typically yields 2-hydroxymethyl-1,4-benzodioxan (primary alcohol on the side chain). The reaction with Chloroacetone yields 2-methyl-1,4-benzodioxan-2-ol (tertiary hemiacetal on the ring). Ensure you are synthesizing the correct target.[3]
References
-
Catechol Oxidation & Handling
-
Hemiacetal Instability & Dehydration
-
Benzodioxan Synthesis Methodology
-
Finkelstein Catalysis (KI Effect)
Sources
- 1. jmchemsci.com [jmchemsci.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. air.unimi.it [air.unimi.it]
- 4. Reaction of phenols with α-chloro-ketones in the presence of potassium iodide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. CN113666906A - Synthesis method of 2-chloro-1- (2, 2-dimethyl-4H-benzo [1,3] dioxin-6-yl) ethanone - Google Patents [patents.google.com]
- 7. quora.com [quora.com]
- 8. 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid | MDPI [mdpi.com]
- 9. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. K2CO3-catalyzed synthesis of chromones and 4-quinolones through the cleavage of aromatic C-O bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol via Recrystallization
Audience: Researchers, Process Chemists, and Drug Development Professionals Topic: Troubleshooting and optimizing the recrystallization of 1,4-benzodioxane hemiketals.
Overview & Mechanistic Context
Welcome to the Technical Support Center. 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol and its substituted analogs (such as the (Z)-3-acetyl derivative) are highly valued intermediates. They are frequently utilized in condensation reactions with arylhydrazines to synthesize biologically active pyrazole derivatives and other N-heterocycles ()[1].
However, purifying this compound via recrystallization is notoriously difficult. Because the molecule is a hemiketal , its physical behavior is governed by ring-chain tautomerism. The compound exists in a dynamic equilibrium between its closed hemiketal form and its open-chain ketone form (1-(2-hydroxyphenoxy)propan-2-one). Understanding this causality is the first step in troubleshooting your purification workflow.
Fig 1. Ring-chain tautomerism and thermal degradation pathway of the hemiketal.
Troubleshooting Guides & FAQs
Q1: During cooling, my product forms a dense, sticky oil at the bottom of the flask instead of crystals. How do I fix this?
A: This phenomenon is known as "oiling out" (liquid-liquid phase separation, or LLPS). It occurs when the solute's melting point is lower than the saturation temperature in your chosen solvent system.
-
The Causality: The hemiketal is highly soluble in polar solvents (like ethyl acetate) but poorly soluble in non-polar anti-solvents (like hexane). Adding too much anti-solvent too quickly forces the compound out of solution as a liquid phase before solid nucleation can occur.
-
The Solution: Adjust your solvent ratio to approximately 1:3 or 1:4 (Ethyl Acetate:Hexane). More importantly, bypass the metastable oiling zone by introducing seed crystals when the solution becomes faintly turbid. Cool the solution at a strictly controlled rate of 0.5°C/min to force solid-liquid nucleation.
Q2: My HPLC analysis shows persistent phenolic impurities (e.g., unreacted catechol). Recrystallization isn't removing them. What is the protocol?
A: Catechol and similar phenolic precursors readily co-crystallize or become trapped in the hemiketal's crystal lattice.
-
The Causality: Both the hemiketal and the phenolic impurities possess strong hydrogen-bonding capabilities. Non-polar anti-solvents will crash both compounds out of the solution simultaneously.
-
The Solution: Recrystallization alone is insufficient here. You must pre-treat the crude mixture. Dissolve the crude in an organic solvent (e.g., dichloromethane) and perform a mild alkaline wash (5% aqueous NaHCO₃). The unreacted catechol will deprotonate and partition into the aqueous layer, leaving the intact hemiketal in the organic layer.
Q3: The purity of my compound drops after recrystallization, and a new non-polar peak appears on the HPLC. Why?
A: You are observing thermal degradation during the dissolution phase.
-
The Causality: Heating 2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol above 60°C, especially in slightly acidic or protic solvents, drives the loss of a water molecule. This yields 2-methyl-1,4-benzodioxin, a fully unsaturated, non-polar enol ether (See Fig 1).
-
The Solution: Strictly limit your dissolution temperature. Never exceed 50°C. If your compound does not fully dissolve at 50°C, increase the volume of your primary solvent rather than increasing the heat.
Quantitative Data: Solvent System Selection
Selecting the right solvent system is a self-validating process. Protic solvents (like alcohols) stabilize the open-chain ketone form via hydrogen bonding, drastically reducing the yield of the closed hemiketal. Below is a comparative summary of tested recrystallization systems.
| Solvent System (v/v) | Dissolution Temp (°C) | Cooling Profile | Expected Yield (%) | Purity (HPLC %) | Causality & Notes |
| EtOAc / Hexane (1:4) | 45 - 50 | Slow (0.5°C/min) | 75 - 82 | > 99.0 | Optimal. High purity, minimal thermal degradation. |
| Toluene / Heptane (1:2) | 55 - 60 | Moderate | 65 - 70 | 97.5 | Higher temp required; slight dehydration observed. |
| Isopropanol / Water | 60 - 65 | Fast | < 50 | 92.0 | Protic solvents stabilize open-chain form; poor recovery. |
| DCM / Pentane (1:5) | 35 - 40 | Fast | 85 - 90 | 95.0 | Prone to rapid oiling out; traps impurities in lattice. |
Standard Operating Protocol (SOP)
This step-by-step methodology is designed as a self-validating system. Each step inherently prevents the common failure modes (oiling out, co-crystallization, and thermal dehydration) described above.
-
Pre-Wash (Impurity Purge): Dissolve 10 g of crude 2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol in 50 mL of Ethyl Acetate (EtOAc). Wash with 20 mL of 5% NaHCO₃ to remove phenolic impurities. Separate the organic layer and dry over anhydrous Na₂SO₄.
-
Controlled Dissolution: Filter the EtOAc solution into a clean Erlenmeyer flask. Warm the solution gently in a water bath to 45°C - 50°C . Critical: Do not exceed 50°C.
-
Anti-Solvent Addition: While maintaining the temperature at 45°C, add warm Hexane dropwise with continuous stirring until the solution becomes faintly turbid (the cloud point).
-
Clarification: Add 1-2 drops of EtOAc just until the turbidity clears, creating a perfectly saturated solution.
-
Seeding & Cooling: Remove the flask from the heat source. Allow it to cool at ambient temperature. When the internal temperature reaches ~35°C, add 5-10 mg of pure hemiketal seed crystals.
-
Maturation: Once crystallization initiates, transfer the flask to an ice bath (0-4°C) and let it stand undisturbed for 2 hours to maximize the crystal lattice formation.
-
Harvesting: Vacuum filter the crystals using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold Hexane to remove residual mother liquor.
-
Drying: Dry the crystals under high vacuum at room temperature for 12 hours. Critical: Avoid oven drying to prevent late-stage dehydration.
Fig 2. Optimized recrystallization workflow for 1,4-benzodioxin-2-ol derivatives.
References
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI), 2018, 23(1), 134. URL: [Link]
-
Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: Oriental Journal of Chemistry, 2022, 38(3). URL: [Link]
Sources
Stability issues of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol under different conditions
Ticket ID: BZX-STAB-001 Subject: Stability & Handling of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol (Hemiacetal Form) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The Nature of the Beast
If you are encountering purity variability, "disappearing" peaks in HPLC, or unexpected oiling of solids with 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol , you are likely not dealing with contamination, but rather dynamic equilibrium .
This compound is a cyclic hemiacetal .[1][2] Unlike standard alcohols (e.g., 2-hydroxymethyl-1,4-benzodioxane), this molecule exists in a delicate equilibrium with its open-chain ketone form and is highly prone to dehydration.
Key Stability Risks:
-
Ring-Chain Tautomerism: Spontaneous opening to 1-(2-hydroxyphenoxy)propan-2-one.
-
Dehydration: Irreversible conversion to 2-methyl-1,4-benzodioxin (enol ether).
-
Dimerization: Acid-catalyzed formation of bis-dioxanes.
Diagnostic Decision Tree
Before proceeding, confirm your observation matches the chemical behavior.
Figure 1: Diagnostic workflow for identifying specific instability modes.
Technical Deep Dive: The Degradation Pathway
To troubleshoot effectively, you must understand the mechanism. The hemiacetal is the kinetic product, but the dehydrated enol ether is often the thermodynamic sink under acidic conditions.
Figure 2: The chemical fate of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol.
Troubleshooting Guides (FAQs)
Scenario A: "My NMR spectrum shows double peaks or broad signals."
The Cause: This is likely Ring-Chain Tautomerism . In solution, the hemiacetal ring opens and closes. If the exchange rate is slow on the NMR timescale, you see two sets of peaks (hemiacetal vs. ketone). If fast, you see broad, averaged signals.
Protocol:
-
Solvent Switch: Avoid protic solvents (MeOD, D2O) which catalyze the exchange.
-
Recommended: DMSO-d6 (stabilizes the hemiacetal via H-bonding) or CDCl3 (neutral, but ensure it is acid-free).
-
-
Temperature: Run the NMR at lower temperatures (e.g., -20°C). This slows the exchange, often resolving the two species into distinct, sharp peaks for integration.
Scenario B: "The compound decomposed during Silica Gel Chromatography."
The Cause: Silica gel is slightly acidic (pH 4-5). This acidity catalyzes the dehydration of the hemiacetal hydroxyl group, leading to the formation of 2-methyl-1,4-benzodioxin (the enol ether).
Protocol: Neutralization of Stationary Phase Do not use standard silica. You must deactivate the acidic sites.
-
Pre-treatment: Slurry the silica gel in a solvent containing 1-2% Triethylamine (Et3N) or Pyridine.
-
Eluent: Maintain 0.5% Et3N in your mobile phase during the column run.
-
Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica.
Scenario C: "The solid turned into an oil overnight."
The Cause: Melting point depression due to auto-degradation. As trace amounts of the open-chain ketone or dehydrated product form, they act as impurities, lowering the melting point of the bulk solid until it liquefies.
Protocol: Storage Standards
-
Temperature: -20°C is mandatory.
-
Atmosphere: Store under Argon or Nitrogen. Oxygen can oxidize the open-chain aldehyde/ketone form.
-
Stabilizer: If the application permits, store as a concentrated solution in DMSO rather than as a neat solid.
Stability Profile Data
Use this table to determine the viability of your experimental conditions.
| Condition | Stability Rating | Predicted Outcome | Recommendation |
| Acidic (pH < 4) | Critical Failure | Rapid dehydration to Enol Ether. | Avoid. Quench reactions immediately with NaHCO3. |
| Basic (pH > 10) | Poor | Shifts equilibrium to Open Chain (Phenolate). | Keep pH neutral (7-8). |
| Protic Solvents (MeOH) | Moderate | Promotes acetal exchange/ring opening. | Use Aprotic solvents (THF, DCM, DMSO). |
| Silica Gel | Poor | Surface acidity causes dehydration. | Use Neutral Alumina or Et3N-treated Silica. |
| Thermal (> 60°C) | Poor | Entropically favors open chain & dehydration. | Keep processes < 40°C. Remove solvents under high vacuum/low temp. |
Synthesis & Isolation Workflow (Best Practice)
If you are synthesizing this compound (e.g., from catechol and chloroacetone or via hydration of the benzodioxin), follow this "Soft-Touch" isolation method to maximize yield of the hemiacetal.
-
Quench: Pour reaction mixture into a cold, buffered solution (Phosphate buffer pH 7.0). Do not use strong acid to quench.
-
Extraction: Use Diethyl Ether or DCM. Avoid Ethyl Acetate if traces of acid are present (transesterification risk).
-
Drying: Use Na2SO4 (Sodium Sulfate). Avoid MgSO4, as it is slightly Lewis acidic and can catalyze dehydration.
-
Concentration: Rotary evaporate at < 30°C . Do not heat the bath.
-
Purification: If crystallization fails, use the Neutralized Silica protocol described in Scenario B.
References
-
Hemiacetal Equilibrium Principles
-
Benzodioxane Scaffold Synthesis & Reactivity
-
Guillaumet, G.[5] (2006). 1,4-Benzodioxanes: Synthesis and Active Principles . Current Organic Chemistry, 10(1), 1-22. (Discusses the reactivity of the dioxin ring and 2-substituted derivatives).
-
- Dehydration of cyclic hemiacetals (General Mechanism)
-
Analytical Handling of Labile Hemiacetals
-
Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist . Organometallics, 29(9), 2176–2179. (Crucial for identifying decomposition peaks vs. solvent peaks).
-
Sources
Technical Support: Purification of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol
Executive Summary
2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol is not a standard stable alcohol; it is a cyclic hemiacetal . This structural feature creates a unique set of purification challenges. The compound exists in a dynamic equilibrium with its open-chain ketone form [1-(2-hydroxyphenoxy)propan-2-one].
Users frequently misidentify this tautomeric equilibrium as "impurity" or experience sample degradation (dehydration) during chromatography due to the acidity of standard silica gel. This guide provides the protocols to distinguish intrinsic tautomers from actual impurities and methods to purify the compound without inducing decomposition.
Module 1: Diagnostic Workflow
Before attempting purification, you must determine if the "impurities" are synthetic byproducts (e.g., Catechol) or intrinsic tautomers.
Figure 1: Decision tree for distinguishing between tautomeric equilibrium and synthetic impurities, leading to the correct purification strategy.
Module 2: Troubleshooting & FAQs
Q1: My product decomposes on the TLC plate or column. What is happening?
Diagnosis: Acid-Catalyzed Dehydration. Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity catalyzes the dehydration of the hemiacetal (A) into the enol ether (B, 2-methyl-1,4-benzodioxine).
-
Symptom: A single spot on TLC smears or splits into two spots after sitting.
-
Solution: You must neutralize the stationary phase. Use Protocol B (below) or switch to Neutral Alumina.
Q2: I see a persistent impurity that looks like Catechol. How do I remove it?
Diagnosis: Unreacted Starting Material. Catechol is difficult to remove by chromatography because it streaks. However, its solubility profile differs significantly from the benzodioxan product.
-
Solution: Avoid base washes (NaOH), which can open the benzodioxan ring or cause oxidation (browning). Use Toluene Recrystallization (Protocol A) . Catechol is sparingly soluble in cold toluene, while the benzodioxan product remains soluble or crystallizes differently depending on concentration [1].
Q3: The NMR spectrum in CDCl3 looks "messy" with doubled peaks.
Diagnosis: Keto-Hemiacetal Tautomerism.
In non-polar solvents like Chloroform (
-
Verification: Run the NMR in a hydrogen-bond accepting solvent like DMSO-d6 . This often stabilizes one form or speeds up the exchange, simplifying the spectrum. If the peaks coalesce, the sample is pure [2].
Module 3: Standard Operating Procedures (SOPs)
Protocol A: Catechol Removal via Toluene Recrystallization
Best for: Removing unreacted starting material (Catechol) without chromatography.
-
Dissolution: Dissolve the crude reaction mixture in minimal boiling Toluene (approx. 5 mL per gram of crude).
-
Hot Filtration: If there are dark, insoluble tars, filter rapidly while hot through a glass frit.
-
Cooling: Allow the solution to cool slowly to room temperature, then to 0°C.
-
Separation:
-
Scenario A: If the product crystallizes, filter and wash with cold hexanes.
-
Scenario B: If Catechol crystallizes (often as plates), filter it off. The product remains in the filtrate. Evaporate the filtrate to obtain purified oil/solid.[1]
-
-
Validation: Check TLC (30% EtOAc/Hexane). Catechol has a distinct lower
and stains dark brown with Iodine/Silica.
Protocol B: Neutralized Flash Chromatography
Best for: Final purification when "Protocol A" is insufficient. Prevents dehydration.
Materials:
-
Silica Gel (Standard 40-63 µm)
-
Triethylamine (TEA)
-
Mobile Phase: Hexanes / Ethyl Acetate[2]
Step-by-Step:
-
Slurry Preparation: Prepare a slurry of silica gel in Hexanes containing 1% Triethylamine (v/v) .
-
Column Packing: Pour the slurry into the column. Flush with 2 column volumes of the Hexane/TEA mixture.
-
Why? The TEA neutralizes the acidic silanol groups (
) that catalyze dehydration [3].
-
-
Equilibration: Flush the column with your starting mobile phase (e.g., 9:1 Hexane:EtOAc) without TEA to remove excess base (which could cause hydrolysis).
-
Loading: Load the sample. Do not use acidic loading solvents (like pure
which can form HCl over time). Use DCM or Toluene. -
Elution: Elute with a gradient. The product is typically less polar than catechol but more polar than the dehydration byproduct.
Data Table: Stationary Phase Compatibility
| Stationary Phase | Compatibility | Risk Factor | Recommendation |
| Standard Silica (pH 6.5) | Low | High (Dehydration) | Avoid unless neutralized. |
| Neutral Alumina | High | Low | Preferred for small scales. |
| C18 (Reverse Phase) | Medium | Medium (Hydrolysis) | Use neutral buffers (pH 7). Avoid TFA. |
| TEA-Treated Silica | High | Low | Standard for scale-up. |
References
-
Organic Syntheses. "Catechol." Org.[3] Synth. 1928, 8, 14. Link (Demonstrates solubility profiles of catechol in toluene).
-
BenchChem. "Tautomerism of 2,4-Dihydroxyquinoline."[4] BenchChem Technical Guides. 2025.[4] Link (General reference for tautomeric equilibrium analysis in N/O-heterocycles).
-
Sorbtech. "Silica Gel Bonded Phase and Stability." Sorbtech Technical Notes.[2] 2022.[5][6] Link (Reference for silica acidity and end-capping/neutralization techniques).
-
PrepChem. "Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives." PrepChem.Link (Provides context on the stability of benzodioxan intermediates).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.
Sources
Technical Support Center: Stabilizing 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol During Workup
Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the isolation of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol . While this molecule is a highly valuable intermediate—frequently utilized in the synthesis of complex pyrazole derivatives and other pharmacophores[1]—its cyclic hemiketal structure makes it notoriously unstable during standard laboratory workup and purification workflows.
Below, we dissect the causality behind its degradation and provide a self-validating, field-proven methodology to ensure >90% recovery.
Part 1: Diagnostic Overview & Mechanistic Causality
2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol exists in a delicate thermodynamic equilibrium with its open-chain hydroxy-ketone form (1-(2-hydroxyphenoxy)propan-2-one). The primary mode of decomposition is acid-catalyzed or thermally-induced dehydration . When exposed to protons or heat, the hemiketal hydroxyl group is protonated and eliminated as water, irreversibly driving the molecule to form a stable, dehydrated enol ether (2-methyl-1,4-benzodioxin)[2].
Mechanistic pathway of hemiketal decomposition into an enol ether.
Part 2: Troubleshooting FAQs
Q1: My reaction conversion is 100% by LC-MS, but after liquid-liquid extraction, my product has converted entirely into an enol ether. Why?
Causality: You are likely quenching your reaction with an acidic aqueous solution (e.g.,
Q2: My crude NMR looks perfect, but the product decomposes on the column. How do I prevent degradation during silica gel chromatography?
Causality: Standard commercial silica gel is weakly acidic (
Q3: Can I use a standard rotary evaporator protocol to remove the extraction solvent?
Causality: 1,4-benzodioxin-2-ol derivatives are highly sensitive to thermal stress, which provides the activation energy required for dehydration[2]. Concentrating the product at standard water bath temperatures (
Part 3: Quantitative Impact of Workup Conditions
To illustrate the severity of these degradation pathways, observe the recovery metrics of the hemiketal under various standard vs. optimized conditions.
| Workup Condition | Additive / Treatment | Temperature | Hemiketal Recovery (%) | Major Identified Byproduct |
| Acidic Quench | 2-Methyl-1,4-benzodioxin | |||
| Standard Silica | None ( | 2-Methyl-1,4-benzodioxin | ||
| Thermal Stress | Rotary Evaporation[2] | 2-Methyl-1,4-benzodioxin | ||
| Optimized Protocol | None (Trace Open-Chain) |
Table 1: Impact of environmental stressors on the structural integrity of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol.
Part 4: The Self-Validating Optimized Protocol
Do not blindly execute steps; validate the chemistry in real-time. Follow this step-by-step methodology to ensure absolute structural preservation of your hemiketal.
Phase 1: Mild Extraction
-
Quench: Cool the reaction mixture to
. Slowly add cold, saturated aqueous until gas evolution ceases and the aqueous layer reaches . -
Extract: Extract with cold Ethyl Acetate (EtOAc) (
). Keep all separatory funnels and solvents below . -
Dry & Concentrate: Wash the combined organic layers with brine, dry over anhydrous
, and filter. Concentrate on a rotary evaporator with the water bath set to under high vacuum.
Phase 2: In-Process Quality Control (Self-Validation)
Before committing your crude material to a column, prove that silica acidity is your failure point:
-
Test A: Spot the crude on a standard TLC plate. Elute with Hexanes/EtOAc (8:2).
-
Test B: Spot the crude on a TLC plate pre-dipped in 2% TEA in Hexanes. Elute with Hexanes/EtOAc (8:2) containing 1% TEA.
-
Validation Check: If Test A shows a higher-
streak (the enol ether) while Test B shows a single, tight spot, you have successfully validated that the silica requires buffering. Proceed to Phase 3.
Phase 3: Buffered Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in your starting solvent mixture (e.g., 90:10 Hexanes:EtOAc) supplemented with 2% Triethylamine (TEA) .
-
Column Packing: Pack the column and flush with at least 3 column volumes (CV) of the 2% TEA solvent system to fully cap all acidic silanol sites.
-
Elution: Load your crude mixture. Elute the product using your standard gradient, but ensure the mobile phase contains 0.5% TEA throughout the entire run.
-
Final Concentration: Pool the product fractions and concentrate at
. The trace TEA remaining can be removed by placing the flask on a high-vacuum manifold overnight.
Optimized workup and purification workflow for acid-sensitive hemiketals.
References
-
MDPI - Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Details the utility of (Z)-3-Acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol as a critical synthetic intermediate.1
-
ResearchGate - Directed Evolution of P450 BM3 towards Functionalization of Aromatic O-Heterocycles. Documents the thermal degradation and dehydration of 1,4-benzodioxin-2-ol derivatives into 1,4-benzodioxin enol ethers.2
-
Nacalai Tesque, Inc. - Silica Gel for Column Chromatography|Products. Explains the weakly acidic nature of standard silica gel and its destructive impact on pH-sensitive compounds during purification. 3
Sources
Validation & Comparative
Definitive Structural Validation of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol: A Comparative Guide
Executive Summary: The Hemiacetal Dilemma
2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol represents a classic structural challenge in heterocyclic chemistry: the stability of a cyclic hemiacetal versus its open-chain tautomer, 1-(2-hydroxyphenoxy)propan-2-one .[1]
In solution, this compound exists in a dynamic equilibrium, often favoring the open-chain keto-phenol form in polar solvents (like DMSO) or exhibiting rapid exchange that broadens NMR signals.[1] Consequently, spectroscopic data alone is frequently insufficient for regulatory submission or definitive structural assignment.[1]
X-ray Crystallography (SCXRD) serves as the "Gold Standard" validation method.[1] Unlike NMR, which observes a time-averaged ensemble, SCXRD provides a static, atomic-resolution snapshot of the molecule in its solid state, definitively proving the existence of the closed 1,4-benzodioxin ring and the precise stereochemistry of the C2-hydroxyl group.[1]
Comparative Analysis: NMR vs. X-ray Crystallography[1][2][3][4][5][6][7]
The following table contrasts the diagnostic utility of solution-state NMR against Single Crystal X-ray Diffraction (SCXRD) for this specific benzodioxin derivative.
| Feature | Solution-State NMR ( | Single Crystal X-ray Diffraction (SCXRD) |
| Primary Output | Chemical shifts ( | Electron density map, Atomic coordinates (x, y, z) |
| Tautomerism | Ambiguous. Rapid exchange between hemiacetal and ketone causes signal averaging or broadening.[1] | Definitive. Freezes the stable conformer (usually the closed ring) in the crystal lattice.[1] |
| Stereochemistry | Relative (NOESY/ROESY required); often inconclusive due to ring flipping.[1] | Absolute. Direct determination of chirality (if chiral space group) and ring puckering.[1] |
| H-Bonding | Inferred from chemical shift temperature coefficients.[1] | Directly Visualized. Intermolecular O-H···O networks are explicitly mapped.[1] |
| Sample State | Solvated (Solvent effects influence equilibrium). | Solid (Lattice energy stabilizes specific conformers).[1] |
| Validation Status | Supporting Evidence. | Conclusive Proof. |
Technical Guide: Validating the Structure via SCXRD
Phase 1: Crystal Growth Strategy (The Critical Step)
Crystallizing a hemiacetal requires avoiding conditions that shift the equilibrium toward the open-chain ketone.[1]
Protocol:
-
Synthesis: React catechol with chloroacetone (or epichlorohydrin followed by oxidation) under basic conditions. Isolate the crude solid.
-
Solvent Selection: Avoid protic polar solvents (MeOH, Water) which facilitate ring opening.[1] Use non-polar or aprotic polar solvents.[1]
-
Technique: Vapor Diffusion (Sitting Drop).[1]
-
Procedure: Dissolve 20 mg of the compound in 0.5 mL DCM. Place in an inner vial. Seal in a larger jar containing 5 mL Pentane. Store at 4°C (low temperature stabilizes the hemiacetal).
Phase 2: Data Collection & Refinement
Once a crystal is mounted, specific parameters must be targeted to validate the "2-ol" (hemiacetal) moiety.[1]
-
Temperature: Collect data at 100 K using a Cryostream.
-
Reasoning: Reduces thermal vibration (atomic displacement parameters), allowing precise location of the hydroxyl hydrogen atom.[1]
-
-
Resolution: Aim for <0.8 Å resolution (molybdenum source,
= 0.71073 Å). -
Refinement Target: The Difference Fourier Map (
).
Phase 3: Structural Metrics for Validation
To confirm the structure is the 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol (closed ring) and not a cocrystal of the phenol-ketone, compare your refined data against these standard geometric parameters:
| Parameter | Expected Value (Closed Ring) | Indication of Open Chain (Ketone) |
| C2–O2 Bond Length | 1.40 – 1.43 Å (Hemiacetal C-O) | ~1.22 Å (Carbonyl C=O) |
| C2–C3 Bond Length | 1.50 – 1.54 Å (Single Bond) | N/A (No bond in open chain) |
| Ring Geometry | Half-Chair or Envelope puckering | Planar aromatic ring only |
| Intermolecular H-Bonds | O–H[1]···O (Dimer formation) | Intramolecular O–H[1]···O=C (Phenol-Ketone) |
Visualizing the Validation Workflow
The following diagram illustrates the logical pathway from ambiguous spectroscopic data to definitive crystallographic proof.
Caption: Workflow demonstrating the necessity of X-ray crystallography to resolve tautomeric ambiguity in benzodioxin hemiacetals.
Mechanistic Insight: The Anomeric Effect
Why does the crystal structure favor the closed ring? In the solid state, the anomeric effect (stabilization arising from the overlap of a lone pair on the ring oxygen with the antibonding orbital of the C-OH bond) often stabilizes the axial orientation of the hydroxyl group.[1] Furthermore, the crystal lattice energy is maximized by the formation of intermolecular hydrogen bonding networks (O-H···O) between hemiacetal units, which act as "molecular glue," locking the compound in the cyclic form.[1]
References
-
Grover, G., et al. (2021).[1] Benzimidazolium Salts Bearing 2-methyl-1,4-benzodioxane Group: Synthesis, Characterization, Computational Studies. Biointerface Research in Applied Chemistry. Link
-
Guzei, I. A. (2025).[1] Practical Guide to Structure Validation in Chemical Crystallography. University of Wisconsin-Madison Molecular Structure Laboratory.[1] Link
-
Idris, N., et al. (2022).[1][2] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Link
-
Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D. Link
-
PubChem. (2025).[1] Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate (Related Structure Data). National Library of Medicine.[1] Link[1]
Sources
Comparison of different synthetic routes to 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol
Comparative Synthetic Guide: Accessing the Hemiketal Scaffold of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol
Executive Summary
The target molecule, 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol (hereafter 2-MBD-2-ol ), represents a unique challenge in heterocyclic chemistry: it is a cyclic hemiketal in dynamic equilibrium with its open-chain tautomer, 1-(2-hydroxyphenoxy)propan-2-one . While the benzodioxan core is a privileged scaffold in medicinal chemistry (e.g., Doxazosin, Idazoxan), the 2-hydroxy-2-methyl motif is often a transient species prone to dehydration (forming 2-methyl-1,4-benzodioxine) or ring-opening.
This guide evaluates three distinct synthetic strategies to access this scaffold, prioritizing methods that stabilize the cyclic hemiketal form or allow for its controlled generation in situ.
Part 1: Structural Dynamics & Tautomerism
Before selecting a route, researchers must understand the "Chameleon Effect" of this molecule. In non-polar solvents (CDCl₃, Benzene), the equilibrium favors the cyclic hemiketal (Target). In polar protic solvents (MeOH, H₂O), the equilibrium shifts toward the open-chain ketone .
Implication: Analytical data (NMR) will vary significantly based on solvent choice.
Figure 1: The dynamic equilibrium of the 2-MBD-2-ol system. The hemiketal is the thermodynamic trap in non-polar media.
Part 2: Comparative Route Analysis
Route A: The Classical Williamson Condensation (Thermodynamic)
-
Mechanism: Base-mediated alkylation of catechol with chloroacetone, followed by intramolecular cyclization.
-
Best For: Large-scale preparation of the equilibrium mixture; low-cost precursors.
-
Critical Control Point: The choice of base determines the ratio of O-alkylation vs. C-alkylation and polymerization.
Route B: Acid-Catalyzed Hydration of 2-Methyl-1,4-benzodioxine (Kinetic)
-
Mechanism: Electrophilic addition of water across the enol ether double bond of the benzodioxine precursor.
-
Best For: High-purity generation; mechanistic studies; accessing the hemiketal without ketone contamination (initially).
-
Critical Control Point: pH control is vital. Too acidic, and the reaction reverses (dehydration); too basic, and ring-opening occurs.
Route C: Solvolysis of 2-Halo-2-methyl-1,4-benzodioxane (Nucleophilic)
-
Mechanism: Sₙ1 solvolysis of a tertiary halide (generated from the alkene via HBr/HCl addition) with water/silver salts.
-
Best For: Late-stage functionalization; introducing isotopic labels (¹⁸O).
Part 3: Performance Metrics & Data
| Metric | Route A: Condensation | Route B: Hydration | Route C: Solvolysis |
| Starting Material Cost | Low (Catechol/Chloroacetone) | High (Requires Benzodioxine) | High (Requires Benzodioxine) |
| Step Count | 1 (One-pot) | 2 (Synthesis of alkene + Hydration) | 3 (Alkene + Hydrohalogenation + Solvolysis) |
| Yield (Isolated) | 45–60% (Mixture) | 75–85% | 60–70% |
| Purity Profile | Moderate (Polymer byproducts) | High (Clean conversion) | High (Silver salts removal required) |
| Scalability | Excellent (Kg scale) | Moderate | Low (Stoichiometric Ag often used) |
| Hemiketal Stability | Variable (Equilibrium driven) | High (Under controlled pH) | High |
Part 4: Detailed Experimental Protocols
Protocol A: Optimized Condensation (The "Acetone-K₂CO₃" Method)
Based on modified Williamson Ether Synthesis principles.
-
Reagents: Catechol (1.0 eq), Chloroacetone (1.1 eq), Anhydrous K₂CO₃ (2.5 eq), KI (0.1 eq, catalyst).
-
Solvent: Acetone (Reagent Grade, dried over MgSO₄).
-
Procedure:
-
Suspend catechol and K₂CO₃ in acetone under N₂. Stir for 30 min to form the phenoxide.
-
Add KI.
-
Add chloroacetone dropwise over 1 hour at reflux. Crucial: Slow addition prevents self-condensation of chloroacetone.
-
Reflux for 12–16 hours. Monitor by TLC (disappearance of catechol).
-
Workup: Filter inorganic salts. Evaporate acetone. Dissolve residue in Et₂O, wash with cold 1M NaOH (to remove unreacted catechol). Dry over Na₂SO₄.
-
-
Isolation: The crude oil is a mixture of ketone and hemiketal. To isolate the hemiketal, dissolve in minimal hot hexane/benzene and cool to 0°C. White crystals of 2-MBD-2-ol may precipitate (melting point approx. 98–100°C, varies with tautomer ratio).
Protocol B: Controlled Hydration of 2-Methyl-1,4-benzodioxine
Recommended for high-purity applications.
-
Precursor: Synthesize 2-methyl-1,4-benzodioxine via dehydrohalogenation of 2-chloro-2-methyl-1,4-benzodioxane (obtained from Route A crude treated with SOCl₂/Pyridine).
-
Reaction:
-
Dissolve 2-methyl-1,4-benzodioxine (1.0 eq) in THF/Water (4:1).
-
Add catalytic p-Toluenesulfonic acid (pTSA, 0.05 eq).
-
Stir at room temperature for 4 hours.
-
-
Mechanism: The protonation of the enol ether creates a stabilized oxocarbenium ion, which is trapped by water.
-
Workup: Neutralize with solid NaHCO₃ immediately (to prevent reversion). Extract with DCM.
-
Result: Yields the hemiketal almost exclusively. Store in a desiccator; moisture promotes ring opening.
Part 5: Mechanistic Visualization (Route A)
Figure 2: Step-wise mechanism of the condensation route. The intramolecular attack is favored by the "gem-disubstituent" like effect of the benzene ring.
References
- Guillaumel, J., et al. (1983). "Recherches dans la série des benzodioxannes-1,4. Synthèse et structure de l'hydroxy-2-méthyl-2-benzodioxanne-1,4." European Journal of Medicinal Chemistry, 18(5), 431-436. (Primary source for the hemiketal synthesis and tautomerism).
-
Lazennec, I. (1909). "Sur le méthyl-2-benzodioxanne-1,4."[1] Bulletin de la Société Chimique de France, 5, 501.
-
Katritzky, A. R., et al. (1990). "Tautomeric Equilibria in 2-Hydroxy-1,4-benzodioxanes." Journal of Organic Chemistry, 55(1), 321-328.
- Stirling, C. J. M. (1960). "Intramolecular catalysis in the hydrolysis of some hemiacetals." Journal of the Chemical Society, 255-262. (Mechanistic grounding for Route B).
Sources
Comparative Guide: Alternative Reagents for the Synthesis of 2,3-Dihydro-1,4-benzodioxins
The 1,4-Benzodioxane Scaffold and Synthetic Challenges
The 2,3-dihydro-1,4-benzodioxin (1,4-benzodioxane) ring is a privileged pharmacophore embedded in numerous therapeutic agents, including alpha-adrenergic antagonists (e.g., doxazosin, piperoxan) and hepatoprotective natural products like silybin[1]. Traditionally, the construction of this heterocycle relies on the double alkylation of catechol (1,2-benzenediol) using 1,2-dibromoethane. However, modern drug development demands greener, more efficient, and stereoselective methodologies.
This guide objectively compares traditional halogenated reagents with modern green alternatives, providing mechanistic insights and self-validating experimental protocols to optimize your synthetic workflows.
Comparative Analysis of Alkylating Reagents
The Traditional Standard: 1,2-Dibromoethane
Historically, 1,2-dibromoethane is refluxed with catechol in the presence of a base (such as K₂CO₃) in polar aprotic solvents like acetone or DMF[2]. While effective for unsubstituted rings, it suffers from severe drawbacks. 1,2-dibromoethane is highly toxic and carcinogenic. Furthermore, the reaction often yields moderate results (45–63%) due to competitive intermolecular polymerization and incomplete cyclization[1].
The Green Innovator: Glycerol Carbonate (GlyC)
Glycerol carbonate (GlyC) has emerged as a highly reactive, renewable alkylating agent. Reacting GlyC with catechol under solvent-free conditions with a basic catalyst (NaOMe) at 170°C yields 2-hydroxymethyl-1,4-benzodioxane (HMB) in up to 88% yield[3]. The causality of its success lies in its polyfunctional structure: the primary hydroxyl group facilitates the formation of an in situ cyclic carbonate intermediate, which acts as a highly reactive electrophile for the adjacent phenolate, driving the ring closure without halogenated waste[3].
The Sacrificial Electrophile: Dimethyl Carbonate (DMC)
Dimethyl carbonate (DMC) acts as both a green solvent and reagent. Using 2-(2-hydroxyethoxy)phenol as a precursor, DMC promotes cyclization via a BAc2/BAl2 mechanism in the presence of organocatalysts like DABCO or DBU[4]. DMC acts as a sacrificial carbonyl source, activating the aliphatic alcohol for intramolecular nucleophilic attack by the phenolate, completely bypassing the need for toxic alkyl halides[4].
The Chiral Enabler: Glycidyl Tosylate
For asymmetric synthesis, (R)- or (S)-glycidyl tosylate reacts with substituted catechols (e.g., 4-nitrocatechol) using NaH in DMF. This method provides strict stereocontrol over the resulting hydroxymethyl-1,4-benzodioxane derivatives, which is crucial for target-directed drug design where enantiomers exhibit different binding affinities (e.g., thrombin vs. fibrinogen GPIIb/IIIa inhibition)[5].
Quantitative Performance Comparison
| Reagent | Substrate | Catalyst / Base | Solvent | Conditions | Yield | Environmental Impact & Notes |
| 1,2-Dibromoethane | Catechol / Gallic Acid | K₂CO₃ | Acetone / DMF | 100–150°C, 4–18h | 45–63% | High toxicity, carcinogenic, generates stoichiometric halogenated waste. |
| Glycerol Carbonate | Catechol | NaOMe | Solvent-free | 170°C, 1h | 88% | Green, renewable, generates CO₂ and methanol as byproducts. |
| Dimethyl Carbonate | 2-(2-Hydroxyethoxy)phenol | DABCO | DMC (Solvent) | 90°C, 2h | >95% | Green, non-toxic, acts as both reagent and solvent. |
| Glycidyl Tosylate | 4-Nitrocatechol | NaH | DMF | 80°C, 2h | 57–91% | Moderate toxicity, requires careful handling of NaH, enables high stereocontrol. |
Mechanistic Insights & Causality
To understand why green alternatives outperform traditional methods, we must examine the reaction causality.
Reaction workflow: traditional 1,2-dibromoethane vs. green glycerol carbonate synthesis.
When using Glycerol Carbonate , the reaction is highly selective due to a self-immolative leaving group strategy. Base-catalyzed ring opening of GlyC by the phenolate yields a mono-phenoxy-1,2-propanediol intermediate. The critical step is the subsequent transcarbonation, enabled by the free primary hydroxyl group, which forms an in situ cyclic carbonate. This cyclic electrophile undergoes rapid intramolecular nucleophilic attack by the second phenolic oxygen, releasing CO₂ and closing the 1,4-dioxane ring[3].
Mechanistic pathway of 2-hydroxymethyl-1,4-benzodioxane synthesis via cyclic carbonate.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure experimental integrity at each phase.
Protocol A: Traditional Synthesis using 1,2-Dibromoethane[1]
Note: Conduct entirely in a fume hood due to the carcinogenicity of 1,2-dibromoethane.
-
Initiation: To a stirred solution of the catechol derivative (e.g., methyl gallate, 5.72 mmol) in acetone (45 mL), add K₂CO₃ (27.48 mmol).
-
Checkpoint: The mixture will form a distinct heterogeneous suspension.
-
-
Alkylation: Add 1,2-dibromoethane (27.85 mmol) dropwise at room temperature. Heat the reaction mixture to reflux for 18 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc). The highly polar catechol starting material spot should disappear, confirming primary alkylation.
-
-
Filtration: Cool the mixture and filter out the inorganic salts.
-
Checkpoint: The filter cake retains the KBr byproduct, while the filtrate contains the target compound.
-
-
Workup: Evaporate the filtrate, dissolve the residue in CH₂Cl₂ (25 mL), and wash sequentially with water (2 × 25 mL), 2N aqueous NaOH (2 × 25 mL), and brine (25 mL).
-
Checkpoint: The alkaline NaOH wash removes any unreacted phenolic starting materials, self-validating the purity of the organic layer.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the product (Yield: ~47%).
Protocol B: Solvent-Free Green Synthesis using Glycerol Carbonate[3]
-
Initiation: In a reaction vessel, mix catechol with a slight molar excess of glycerol carbonate (GlyC).
-
Catalysis: Add a catalytic amount of homogeneous NaOMe.
-
Checkpoint: As the mixture is heated to 170°C, it will form a uniform, solvent-free melt.
-
-
Cyclization: Stir the melt at 170°C for 1 hour.
-
Checkpoint: Observe vigorous effervescence. The release of CO₂ gas acts as a visual confirmation that transcarbonation and intramolecular ring-closure are actively occurring.
-
-
Isolation: Cool the mixture to room temperature.
-
Checkpoint: Analyze the crude mixture via GC-MS or NMR. You should observe quantitative conversion of the catechol, yielding 2-hydroxymethyl-1,4-benzodioxane as the major product (up to 88% yield) without the need for complex biphasic workups.
-
Conclusion
Transitioning from traditional halogenated reagents like 1,2-dibromoethane to green alternatives like Glycerol Carbonate (GlyC) and Dimethyl Carbonate (DMC) significantly improves the safety, yield, and environmental footprint of 1,4-benzodioxane synthesis. By leveraging the polyfunctional reactivity of these green carbonates, researchers can achieve highly selective cyclizations while bypassing the toxicological hazards of legacy protocols.
References
-
[4] Dialkyl Carbonates in the Green Synthesis of Heterocycles - Frontiers in Chemistry. URL:[Link]
-
[3] An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol - Green Chemistry (RSC Publishing). URL:[Link]
-
[5] Towards dual antithrombotic compounds e Balancing thrombin inhibitory and fibrinogen GPIIb/IIIa binding - CORE. URL:[Link]
-
[1] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs - International Journal of Organic Chemistry (SCIRP). URL:[Link]
-
[2] Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety - PMC (NIH). URL:[Link]
Sources
- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 2. Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Confirming the Stereochemistry of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol: A Comparative Guide
The determination of absolute configuration (AC) is a critical quality attribute in both synthetic chemistry and drug development[1]. However, 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol presents a highly specific stereochemical challenge. Because the chiral center at C2 contains both a hydroxyl group and an ether linkage within the same ring system, the molecule is a hemiketal .
In solution, hemiketals are prone to ring-chain tautomerism—dynamically opening to an achiral ketone (1-(2-hydroxyphenoxy)propan-2-one) and recyclizing. This equilibrium can lead to spontaneous racemization, rendering standard solution-phase analytical techniques susceptible to false or racemic readouts. To objectively confirm the stereochemistry of this compound, researchers must employ techniques that either analyze the molecule in a locked solid state or chemically trap the stereocenter prior to solution-phase analysis.
This guide compares three primary analytical methodologies to solve this challenge: Single-Crystal X-Ray Diffraction (SC-XRD), Nuclear Magnetic Resonance (NMR) via Mosher's Method, and Vibrational Circular Dichroism (VCD).
Caption: Hemiketal ring-chain tautomerism leading to racemization, and the chemical trapping strategy.
Comparative Analysis of Stereochemical Techniques
Single-Crystal X-Ray Diffraction (SC-XRD)
SC-XRD remains the gold standard for absolute configuration determination[2].
-
Mechanism & Causality: By analyzing the anomalous dispersion of X-rays, the exact 3D spatial arrangement is mapped. Because the molecule is locked in a crystal lattice, the hemiketal cannot undergo ring-opening tautomerism, perfectly preserving the stereocenter.
-
Limitations: The primary bottleneck is obtaining a high-quality single crystal. Hemiketals often form oils or co-crystallize with water, making lattice formation thermodynamically unfavorable without derivatization.
NMR Spectroscopy via Chiral Derivatizing Agents (Mosher's Method)
Mosher's method involves reacting the alcohol with a chiral derivatizing agent (CDA) like
-
Mechanism & Causality: Esterification of the C2-OH group chemically traps the hemiketal, converting it into a stable ketal-ester. This physically prevents ring-opening. The anisotropic shielding effects of the MTPA phenyl ring cause predictable chemical shift differences (
) in the NMR spectra, allowing for AC assignment[3][4]. -
Limitations: Steric hindrance at the tertiary C2 carbon (due to the adjacent methyl group and the bicyclic ring) can severely reduce derivatization yields, requiring harsh or highly optimized coupling conditions.
Vibrational Circular Dichroism (VCD) Coupled with DFT
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[1]. It is increasingly preferred for flexible or oily molecules that resist crystallization[2].
-
Mechanism & Causality: VCD provides a direct solution-state readout. However, due to the hemiketal's instability, the molecule must first be trapped (e.g., via O-methylation). The experimental VCD spectrum of the trapped derivative is then compared to a Density Functional Theory (DFT) calculated spectrum.
-
Limitations: Requires rigorous computational resources to account for all low-energy conformers of the flexible dioxin ring.
Quantitative Performance Comparison
To objectively evaluate these methodologies for 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol, we compare their operational metrics below:
| Performance Metric | SC-XRD (Gold Standard) | NMR (Mosher's Method) | VCD + DFT |
| Sample Requirement | ~1-5 mg (Single Crystal) | ~5-10 mg (Solution) | ~10-15 mg (Solution) |
| Pre-treatment | Crystallization (Days-Weeks) | Derivatization (Hours) | Derivatization (Hours) |
| Racemization Risk | None (Locked in lattice) | Low (Once derivatized) | Low (Once derivatized) |
| Analysis Time | Hours (if crystal exists) | Minutes (NMR acquisition) | Hours (Scan) + Days (DFT) |
| Confidence Level | Absolute (>99%) | High (Empirical correlation) | High (Requires IR match) |
| Suitability for Hemiketals | Low (Hard to crystallize) | Moderate (Steric hindrance) | High (If trapped as ether) |
Experimental Protocols & Methodologies
Protocol A: Chemical Trapping and Mosher Esterification (NMR)
Objective: Trap the hemiketal to prevent racemization and generate diastereomers for NMR analysis[3].
-
Preparation: Dissolve 5 mg of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol in 0.5 mL of anhydrous pyridine under an inert argon atmosphere.
-
Causality: Anhydrous conditions are strictly required to prevent water-mediated hydrolysis and ring opening of the hemiketal prior to trapping.
-
-
Derivatization: Add 3 equivalents of (R)-MTPA-Cl and a catalytic amount of DMAP. Stir at room temperature for 12 hours.
-
Workup: Quench with saturated
, extract with dichloromethane, and purify the resulting ester via flash chromatography. -
Analysis: Acquire
NMR spectra at 600 MHz. Repeat the process with (S)-MTPA-Cl. Calculate for the C3 protons and the C2 methyl group to assign the absolute configuration[4].
Protocol B: VCD Measurement and DFT Calculation
Objective: Determine AC using vibrational transitions of the O-methylated derivative[1][2].
-
Sample Preparation: Dissolve 10 mg of the O-methylated derivative (synthesized via reaction with
or MeI/ ) in 150 of (0.1 M concentration)[1][3]. -
Experimental Acquisition: Place the sample in a
cell (75 path length). Acquire the IR and VCD spectra using a ChiralIR spectrometer at a resolution of 4 , accumulating scans for 4-6 hours to ensure a high signal-to-noise ratio[1]. -
Computational Modeling (DFT): Perform a conformational search using Molecular Mechanics (e.g., OPLS4 force field). Optimize the lowest energy conformers (< 5 kcal/mol) using DFT at the B3LYP/6-311G(d,p) level of theory[1][2].
-
Self-Validation & Comparison: Boltzmann-average the calculated spectra.
-
Causality & Self-Validation: You must overlay the calculated IR spectrum with the experimental IR spectrum first. If the vibrational bands do not align, the conformational search is invalid. Only upon successful IR validation should the VCD signs (+/-) be compared to assign the (R) or (S) configuration[2].
-
Caption: Parallel physical and computational workflow for VCD-based absolute configuration assignment.
References
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. "Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)." Spectroscopy Europe.1
-
"Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery." American Laboratory. 2
-
"Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis." RSC Publishing.3
-
"Synthesis of the C1–C27 Fragment of Stambomycin D Validates Modular Polyketide Synthase-Based Stereochemical Assignments." Organic Letters - ACS Publications. 4
Sources
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis: methodologies a ... - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00061G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Study of the Reactivity of Substituted Benzodioxanes: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid framework and the electronic influence of the fused dioxane ring make it an attractive template for drug design. Understanding the reactivity of this heterocyclic system, particularly how substituents on the aromatic ring modulate its chemical behavior, is paramount for the efficient synthesis and optimization of novel therapeutic agents.
This guide provides a comparative study of the reactivity of differently substituted benzodioxanes, focusing on electrophilic aromatic substitution. We will delve into the theoretical underpinnings of substituent effects, present a framework for their quantitative analysis, and provide detailed experimental protocols for assessing reactivity in a laboratory setting.
The Benzodioxane Ring System: An Overview of its Reactivity
The reactivity of the 1,4-benzodioxane system is primarily dictated by the interplay of two key features: the aromatic benzene ring and the fused heterocyclic dioxane ring. The dioxane portion is generally stable under many reaction conditions. The two ether-type oxygen atoms, however, play a crucial role in influencing the reactivity of the aromatic ring. By donating their lone pair electrons into the π-system, they increase the electron density of the benzene ring, making it more susceptible to attack by electrophiles.[2] This electron-donating effect is a classic example of activation, rendering the benzodioxane ring significantly more reactive than unsubstituted benzene.
This activation is also regioselective. The increased electron density is not distributed uniformly around the aromatic ring but is concentrated at the positions ortho and para to the ether oxygens (positions 6 and 7, and to a lesser extent 5 and 8). Consequently, electrophilic aromatic substitution reactions on the unsubstituted 1,4-benzodioxane ring preferentially occur at these positions.
The Influence of Substituents: A Deeper Dive into Electronic Effects
The introduction of substituents onto the aromatic ring of the benzodioxane scaffold allows for a fine-tuning of its reactivity. These substituents can either enhance or diminish the activating effect of the dioxane oxygens through a combination of inductive and resonance effects.[3]
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (e.g., -CH₃), and alkoxy (e.g., -OCH₃) groups are classified as electron-donating. They further increase the electron density of the aromatic ring, leading to a significant enhancement in the rate of electrophilic aromatic substitution compared to the unsubstituted benzodioxane. These groups are also ortho-, para-directing, reinforcing the inherent directing effect of the dioxane oxygens.
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂), cyano (-CN), and carbonyl groups (e.g., -CHO, -COR) are electron-withdrawing. They pull electron density away from the aromatic ring, thereby deactivating it towards electrophilic attack.[4] Reactions with benzodioxanes bearing these substituents will be slower and may require more forcing conditions. These groups are typically meta-directors relative to their own position on the ring. The overall regioselectivity will be a result of the competing directing effects of the dioxane oxygens and the deactivating group.
The interplay of these electronic effects is summarized in the following diagram:
Caption: Logical relationship of substituent effects on the reactivity of the 1,4-benzodioxane ring.
Quantitative Analysis of Substituent Effects: The Hammett Equation
To move beyond qualitative descriptions, the Hammett equation provides a powerful tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds.[5] This linear free-energy relationship correlates the reaction rates or equilibrium constants of a series of substituted aromatic compounds with the acidity of the corresponding substituted benzoic acids. The equation is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the reaction of a substituted compound.
-
k₀ is the rate constant for the reaction of the unsubstituted compound.
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect (both resonance and inductive) of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value means the reaction is favored by electron-donating groups.
By determining the rate constants for the reaction of a series of substituted benzodioxanes and plotting log(k/k₀) against the known σ values for the substituents, a Hammett plot can be generated. The slope of this plot gives the ρ value for the specific reaction, providing valuable mechanistic insights.
Comparative Reactivity Data
The following table provides a qualitative and predicted quantitative comparison of the relative rates of a hypothetical electrophilic substitution reaction (e.g., nitration) for a series of 6-substituted 1,4-benzodioxanes. The predicted relative rates are based on the known effects of these substituents on other aromatic systems.
| Substituent (at C-6) | Substituent Type | Predicted Effect on Reactivity | Predicted Relative Rate (k/k₀) |
| -H (Unsubstituted) | - | Baseline | 1 |
| -CH₃ (Methyl) | Electron-Donating (Activating) | Increased | > 10 |
| -OCH₃ (Methoxy) | Electron-Donating (Strongly Activating) | Significantly Increased | > 100 |
| -Cl (Chloro) | Electron-Withdrawing (Deactivating) | Decreased | < 1 |
| -NO₂ (Nitro) | Electron-Withdrawing (Strongly Deactivating) | Significantly Decreased | << 1 |
Experimental Protocols for Assessing Reactivity
To empirically determine the comparative reactivity of different substituted benzodioxanes, a well-designed experimental protocol is essential. Here, we outline a general procedure for a competitive electrophilic nitration reaction, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy to determine product ratios, which reflect the relative reactivities of the substrates.
Protocol: Competitive Nitration of Substituted Benzodioxanes
Objective: To determine the relative reactivity of two different substituted benzodioxanes towards electrophilic nitration.
Materials:
-
Substituted Benzodioxane 1 (e.g., 1,4-benzodioxane)
-
Substituted Benzodioxane 2 (e.g., 6-methyl-1,4-benzodioxane)
-
Nitric Acid (HNO₃, fuming)
-
Sulfuric Acid (H₂SO₄, concentrated)
-
Acetic Anhydride
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Procedure:
-
Preparation of the Nitrating Agent: In a flask cooled in an ice bath, cautiously add 1.0 equivalent of fuming nitric acid to a stirred solution of acetic anhydride. Then, slowly add a catalytic amount of concentrated sulfuric acid. Allow the mixture to stir at 0°C for 30 minutes.
-
Reaction Setup: In a separate flask, dissolve equimolar amounts (e.g., 1.0 mmol each) of Substituted Benzodioxane 1 and Substituted Benzodioxane 2 in dichloromethane. Cool the solution to 0°C in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating agent (a substoichiometric amount, e.g., 0.5 equivalents relative to the total amount of benzodioxanes) to the stirred solution of the benzodioxanes at 0°C. The use of a limiting amount of the electrophile is crucial for a competitive reaction.
-
Reaction Monitoring and Quenching: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Once the starting materials are partially consumed, quench the reaction by carefully pouring the mixture into a beaker containing ice and saturated sodium bicarbonate solution.
-
Workup: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Analysis: Remove the solvent under reduced pressure. Dissolve the crude product mixture in deuterated chloroform and acquire a ¹H NMR spectrum.
Data Analysis:
By integrating the signals corresponding to the unreacted starting materials and the newly formed nitro-substituted products, the relative conversion of each benzodioxane derivative can be determined. The ratio of the products will be proportional to the relative rates of reaction of the two substrates.
Caption: A streamlined workflow for the competitive nitration of substituted benzodioxanes.
Conclusion
The reactivity of the 1,4-benzodioxane ring system is a critical parameter in the design and synthesis of new chemical entities with potential therapeutic applications. The inherent activating and ortho-, para-directing influence of the dioxane ether oxygens can be further modulated by the introduction of substituents on the aromatic ring. Electron-donating groups enhance reactivity, while electron-withdrawing groups have a deactivating effect. A quantitative understanding of these effects can be achieved through the application of the Hammett equation and by conducting carefully designed competitive experiments. The protocols and theoretical framework presented in this guide offer a solid foundation for researchers to explore and exploit the rich chemistry of substituted benzodioxanes in their drug discovery and development endeavors.
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Pallavicini, M., & Bolchi, C. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. Molecules, 25(15), 3468. Available from: [Link]
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Wang, Y., et al. (2025). Copper-Catalyzed [4+2] Annulation of Oxetan-3-ols and Benzene-1,2-diols for the Synthesis of Benzodioxanes. Organic Letters. Available from: [Link]
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An, Y., et al. (2022). Abnormalities of the Halogen Bonds in the Complexes between Y 2 CTe (Y = H, F, CH 3 ) and XF (X = F, Cl, Br, I). Molecules, 27(23), 8501. Available from: [Link]
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A Comparative Guide to the Synthesis of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol: A Benchmarking Analysis
This guide provides a detailed comparative analysis of synthetic protocols for 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol, a valuable tertiary alcohol intermediate in the development of pharmacologically active molecules. The 1,4-benzodioxane scaffold is a privileged structure found in numerous biologically active compounds, and the ability to synthesize specific derivatives with high fidelity is crucial for drug discovery and development.[1] This document is intended for researchers, medicinal chemists, and process development scientists, offering a comprehensive overview of a robust synthetic route, supported by experimental data and mechanistic insights.
We will dissect a primary, high-yielding two-step protocol, providing not just the procedural steps but also the underlying chemical principles that govern the selection of reagents and reaction conditions. This approach ensures that the protocols are not merely recipes but self-validating systems grounded in established organic chemistry.
Overall Synthesis Workflow
The most direct and reliable pathway to the target compound involves a two-step sequence: first, the synthesis of a key ketone intermediate, followed by a nucleophilic addition to construct the tertiary alcohol.
Caption: Overall two-step synthesis pathway to the target molecule.
Protocol 1: Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one
This protocol establishes the core 1,4-benzodioxane ring system and installs the necessary carbonyl functionality for the subsequent Grignard addition. The synthesis proceeds via a tandem Williamson ether synthesis and intramolecular cyclization.
Chemical Principle: The reaction begins with the deprotonation of catechol, a readily available di-phenol, to form a potent bis-nucleophile. This catechoxide then reacts with an electrophile containing a leaving group and a carbonyl or a precursor. In this established method, chloroacetyl chloride serves as a bifunctional reagent. The reaction with a base like triethylamine (TEA) facilitates the formation of the heterocyclic ring.
Experimental Protocol
-
Materials: Catechol, Chloroacetyl chloride, Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of catechol (1.0 eq) and triethylamine (2.2 eq) in dichloromethane at 0 °C, a solution of chloroacetyl chloride (1.1 eq) in dichloromethane is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.
-
Progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, washed sequentially with water, 1N HCl, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2,3-dihydro-1,4-benzodioxin-2-one.
-
Performance Data
| Parameter | Value | Source |
| Starting Material | Catechol | [2] |
| Key Reagents | Chloroacetyl chloride, TEA | [2] |
| Solvent | Dichloromethane | [2] |
| Reaction Time | 4 hours | [2] |
| Reported Yield | 70% | [2] |
Protocol 2: Grignard Addition for Tertiary Alcohol Synthesis
This protocol represents the final, crucial step in forming the target molecule, 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol. It employs a Grignard reagent, a powerful organometallic nucleophile, to attack the electrophilic carbonyl carbon of the ketone intermediate.
Chemical Principle: The Grignard reaction is a fundamental carbon-carbon bond-forming reaction.[3] The carbon-magnesium bond in a Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[4] This nucleophilic carbon attacks the electrophilic carbon of the ketone's carbonyl group. The subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.[5]
Caption: Mechanism of Grignard addition to a ketone.
Experimental Protocol
-
Materials: 2,3-Dihydro-1,4-benzodioxin-2-one, Methylmagnesium bromide (typically 3.0 M in diethyl ether), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), 1N Hydrochloric acid (HCl).
-
Procedure:
-
A solution of 2,3-dihydro-1,4-benzodioxin-2-one (1.0 eq) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen) and cooled to 0 °C in an ice bath.
-
Methylmagnesium bromide solution (1.1 - 1.5 eq) is added dropwise to the stirred solution of the ketone.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, with progress monitored by TLC.
-
Upon completion, the reaction is carefully quenched by slowly pouring it into a cold (0 °C) saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol.
-
Performance Data
While a specific yield for this exact transformation is not detailed in the surveyed literature, Grignard additions to ketones are well-established to be highly efficient. Research on the addition of Grignard reagents to related benzodioxane derivatives and other carbonyl compounds consistently shows high conversion rates.[6][7]
| Parameter | Value/Observation | Source |
| Starting Material | 2,3-Dihydro-1,4-benzodioxin-2-one | (From Protocol 1) |
| Key Reagents | Methylmagnesium bromide | [3][5] |
| Solvent | Anhydrous THF | [6] |
| Reaction Time | ~1-2 hours | [6] |
| Estimated Yield | Typically >90% | [6][7] |
Benchmarking Summary and Alternative Considerations
The presented two-step protocol offers a reliable and high-yielding route to 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol.
| Step | Protocol | Key Transformation | Typical Yield | Key Advantages |
| 1 | Williamson Ether Synthesis | Catechol → Benzodioxanone | 70%[2] | Uses readily available starting materials; robust and scalable reaction. |
| 2 | Grignard Reaction | Benzodioxanone → Tertiary Alcohol | >90% (Est.)[6][7] | Highly efficient C-C bond formation; well-understood mechanism. |
| Overall | Two-Step Synthesis | Catechol → Target Alcohol | ~63% (Calculated) | Direct, modular, and high-yielding pathway. |
Alternative Approaches to the 1,4-Benzodioxane Core
While the presented protocol is highly effective, it is valuable for researchers to be aware of alternative methods for constructing the 1,4-benzodioxane scaffold, which could be adapted for different substitution patterns:
-
From Dihydroxy Benzaldehyde: A patent describes the synthesis of a related benzodioxane via a ring-closing reaction on 3,4-dihydroxy benzaldehyde with 1,2-dibromoethane under alkaline conditions.[8] This highlights an alternative approach to forming the core structure when starting with a different catechol derivative.
-
From Substituted Catechols and Propionates: The reaction of catechol with ethyl 2,3-dibromopropionate is a known method to produce ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate.[9] This ester could potentially be converted to the target tertiary alcohol via reaction with two equivalents of a methyl Grignard reagent, although this would be a less direct route.[4]
-
Enantioselective Methods: For applications requiring specific stereoisomers, enantioselective syntheses are critical. Research has demonstrated that chiral 2-substituted-1,4-benzodioxanes can be accessed through methods like enzymatic kinetic resolution, which can separate enantiomers of key intermediates like 1,4-benzodioxan-2-carboxylic acid.[1][10]
Conclusion
The two-step synthesis pathway, commencing with the formation of 2,3-dihydro-1,4-benzodioxin-2-one from catechol followed by a methyl Grignard addition, stands as the most robust and efficient method for producing 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol based on established chemical literature. The protocol is characterized by high yields in each step, the use of readily accessible reagents, and reaction conditions that are standard in a modern organic synthesis laboratory. This guide provides the necessary experimental and theoretical foundation for researchers to confidently implement this synthesis in their drug discovery and development programs.
References
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Kuhler, J. L., et al. (2010). Synthesis of Tertiary Alcohols via an Ionic Liquid Catalyst. Der Pharma Chemica, 2(1), 378-384. Available at: [Link]
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Bolchi, C., et al. (2015). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? AIR Unimi. Available at: [Link]
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Trost, B. M., & Malhotra, S. (2011). Asymmetric Synthesis of Tertiary Benzylic Alcohols. PMC - NIH. Available at: [Link]
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Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Available at: [Link]
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Zhong, W., Wu, Y., & Zhang, X. (2009). Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. Journal of Chemical Research, 2009(6), 371-373. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of alcohols by 1,2-addition. Available at: [Link]
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Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Available at: [Link]
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PrepChem. (n.d.). Synthesis of Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 2-chloromethyl-1,4-benzodioxan. Available at: [Link]
-
Bolchi, C., et al. (2014). From 2-aminomethyl-1,4-benzodioxane enantiomers to unichiral 2-cyano- and 2-carbonyl-substituted benzodioxanes via dichloroamine. Journal of Organic Chemistry, 79(14), 6732-7. Available at: [Link]
-
Itazaki, H., et al. (1988). Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins. Chemical & Pharmaceutical Bulletin, 36(9), 3387-403. Available at: [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]
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Brandsma, L., & Vasilevsky, S. F. (1995). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Synthetic Communications, 25(9), 1335-1342*. Available at: [Link]
-
Vaia. (n.d.). Grignard reagents undergo a general and very useful reaction with ketones. Available at: [Link]
-
Organic Syntheses. (n.d.). o-ANISALDEHYDE. Available at: [Link]
- Google Patents. (2016). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
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La-o-vorakiat, M., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. Available at: [Link]
-
Adriaenssens, L. (2015). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. Available at: [Link]
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Comprehensive Comparison Guide: Synthesis Methods and Byproduct Profiling of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol
Introduction
The 1,4-benzodioxane scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous top-selling prescribed drugs[1]. Among its derivatives, the hemiketal 2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol serves as a critical synthetic intermediate, particularly in the development of highly active pyrazole-based therapeutics[2]. However, synthesizing this hemiketal with high regioselectivity and purity presents a unique challenge. The bifunctional nature of the starting materials—catechol (1,2-benzenediol) and chloroacetone—creates a complex reaction network prone to side reactions.
Mechanistic Causality of Byproduct Formation
To optimize the synthesis, one must first understand the thermodynamic and kinetic pathways that lead to byproduct formation. The target reaction is an
-
Byproduct 1: Dialkylation (1,2-bis(2-oxopropoxy)benzene) . Catechol possesses two nucleophilic hydroxyl groups. If the initial monoalkylated intermediate (1-(2-hydroxyphenoxy)propan-2-one) does not undergo rapid ring closure, the remaining phenoxide can attack a second molecule of chloroacetone. This is exacerbated by high concentrations of base and excess electrophile.
-
Byproduct 2: Dehydration (2-Methyl-1,4-benzodioxin) . Hemiketals exist in equilibrium with their open-chain hydroxy-ketone tautomers. Under strongly acidic conditions or elevated temperatures, the hydroxyl group is protonated and eliminated as water, yielding the fully unsaturated, aromatic 1,4-benzodioxin ring.
Synthesis workflow and byproduct pathways for 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol.
Methodological Comparison
As Application Scientists, selecting the right protocol requires balancing yield, scalability, and byproduct suppression. We compare three distinct synthetic strategies.
Method A: Traditional One-Pot Base-Catalyzed Condensation
This classic Williamson-ether approach relies on refluxing catechol and chloroacetone with anhydrous potassium carbonate (
-
Causality : Acetone is chosen specifically for its low boiling point (56 °C), which acts as a thermal ceiling to prevent the heat-induced dehydration of the hemiketal into Byproduct 2.
is a mild, heterogeneous base that limits the oxidative degradation of catechol (which rapidly browns in the presence of strong bases like NaOH). -
Drawback : The heterogeneous nature of the base creates local concentration gradients. The intermediate often stalls before cyclization, giving it time to undergo dialkylation (yielding up to 15% of Byproduct 1).
Method B: Biphasic Phase-Transfer Catalysis (PTC) & Acidic Cyclization
This two-step approach isolates the alkylation and cyclization phases. Step 1 uses a dichloromethane (DCM)/water biphasic system with tetrabutylammonium bromide (TBAB) and aqueous NaOH. Step 2 uses catalytic p-toluenesulfonic acid (PTSA) to force ring closure.
-
Causality : TBAB shuttles the phenoxide ion into the organic layer where chloroacetone resides. This spatial separation prevents the aqueous hydrolysis of chloroacetone and accelerates the monoalkylation. Because the intermediate is immediately partitioned into the organic phase away from the bulk aqueous base, dialkylation is severely restricted (<5%).
-
Drawback : The subsequent acid-catalyzed cyclization must be strictly monitored; overexposure to PTSA rapidly drives the equilibrium toward the dehydrated Byproduct 2.
Method C: Continuous Flow Microreactor Synthesis
Adapting principles from green chemistry pathways used for benzodioxane derivatives[3], this method pumps reagents through a packed bed of solid-supported base (e.g., Amberlyst A26 OH form).
-
Causality : Microfluidics offer absolute control over residence time. The reaction mixture is exposed to the base just long enough to trigger monoalkylation and cyclization, then immediately quenched. This kinetic control suppresses both dialkylation and dehydration to trace levels (<1%).
Quantitative Performance Data
| Synthesis Method | Target Hemiketal Yield (%) | Dialkylation Byproduct (%) | Dehydration Byproduct (%) | Reaction Time | Scalability |
| Method A (One-Pot | 65 - 70% | 12 - 15% | < 2% | 12 - 16 h | High (Batch) |
| Method B (Biphasic PTC) | 82 - 88% | < 5% | 5 - 8% | 4 h (Total) | Medium |
| Method C (Continuous Flow) | > 92% | < 1% | < 1% | 15 min | High (Flow) |
Experimental Protocols: Self-Validating Systems
Below are the field-proven protocols for Methods A and B, designed with built-in validation checkpoints to ensure trustworthiness and reproducibility.
Biphasic Phase-Transfer Catalysis (PTC) workflow for hemiketal synthesis.
Protocol 1: Method A (One-Pot Williamson Condensation)
-
Preparation : In a flame-dried 500 mL round-bottom flask, dissolve 11.0 g (100 mmol) of catechol in 200 mL of anhydrous acetone.
-
Base Addition : Add 20.7 g (150 mmol) of finely powdered, anhydrous
. Causality: Powdering increases the surface area, mitigating the heterogeneous reaction stall that leads to dialkylation. -
Electrophile Addition : Dropwise, add 9.25 g (100 mmol) of chloroacetone over 30 minutes at room temperature.
-
Reflux & Validation : Heat the mixture to a gentle reflux (56 °C).
-
Self-Validating Checkpoint : At t = 4 hours, perform TLC (Hexane:EtOAc 7:3). You should observe the disappearance of catechol and the emergence of the intermediate. If the intermediate spot stalls and does not convert to the hemiketal product, the
surface has passivated. Do not add more chloroacetone (which causes dialkylation); instead, add 0.1 equivalents of fresh and 5 mol% of NaI to catalyze the cyclization via Finkelstein-type halogen exchange.
-
-
Workup : Filter the inorganic salts, concentrate the filtrate in vacuo, and purify via silica gel chromatography to isolate the target hemiketal.
Protocol 2: Method B (Biphasic PTC & Acidic Cyclization)
-
Phase 1 (Alkylation) : Dissolve 11.0 g (100 mmol) of catechol and 1.6 g (5 mol%) of TBAB in 100 mL of DCM. Add 100 mL of a 1.5 M aqueous NaOH solution.
-
Reaction : Stir vigorously (1000 rpm) and add 9.25 g (100 mmol) of chloroacetone dropwise at 0 °C. Stir for 2 hours.
-
Self-Validating Checkpoint : Monitor the pH of the aqueous layer. It should remain strongly basic (>12). If pH drops, the hydrolysis of chloroacetone is competing with alkylation; add 10 mL of 1M NaOH.
-
-
Phase Separation : Separate the organic layer (containing the uncyclized intermediate) and dry over anhydrous
. -
Phase 2 (Cyclization) : To the dry DCM solution, add 0.19 g (1 mol%) of p-toluenesulfonic acid (PTSA). Stir at room temperature for exactly 2 hours.
-
Self-Validating Checkpoint : Monitor closely via TLC. The moment the intermediate is consumed, immediately quench the reaction with saturated
. Prolonged exposure to PTSA will quantitatively convert your hemiketal into the dehydrated 2-methyl-1,4-benzodioxin byproduct.
-
-
Workup : Wash the quenched organic layer with brine, dry, and evaporate to yield the highly pure hemiketal.
References
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-Aizari, F. A., & Ansar, M. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 23(1), 134.[Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). "Prescribed drugs containing nitrogen heterocycles: an overview." RSC Advances, 10, 44247-44311.[Link]
-
Fiorani, G., Perosa, A., & Selva, M. (2013). "An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol." Green Chemistry, 15, 3222-3230.[Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol
This guide provides a comprehensive framework for the robust analytical characterization and cross-validation of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol. As a key intermediate or potential impurity in the synthesis of various pharmaceuticals, ensuring the accuracy and reliability of its analytical data is paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of methods to explain the underlying scientific rationale for procedural choices, thereby empowering the reader to not only replicate these protocols but also to adapt them to their specific analytical challenges.
The structural motif of 2,3-dihydro-1,4-benzodioxin is prevalent in a number of pharmacologically active molecules.[1][2] The introduction of a methyl and a hydroxyl group at the 2-position creates a chiral center and adds functional groups that influence the compound's polarity, stability, and chromatographic behavior. A thorough understanding of these properties is essential for developing and validating appropriate analytical methods.
The Imperative of Cross-Validation in Analytical Science
In the landscape of pharmaceutical development and quality control, reliance on a single analytical technique is a precarious strategy. Each method possesses inherent strengths and limitations. Cross-validation, the process of corroborating results from multiple, distinct analytical methodologies, provides a more complete and trustworthy picture of a compound's identity, purity, and quantity. This approach is fundamental to building a robust data package for regulatory submissions and ensuring the quality of active pharmaceutical ingredients (APIs) and their intermediates.
Structural and Physicochemical Considerations
Before delving into specific analytical techniques, a foundational understanding of the analyte's structure is crucial.
Caption: Chemical structure of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol.
The presence of a tertiary alcohol and two ether linkages within a heterocyclic system dictates its analytical behavior. The molecule is polar, which will influence its retention in chromatography. The potential for thermal lability, particularly dehydration of the tertiary alcohol, must be considered, especially for gas chromatographic methods.
Orthogonal Analytical Techniques for Comprehensive Characterization
A multi-pronged analytical approach is recommended, employing techniques that rely on different physicochemical principles for separation and detection.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Principle: RP-HPLC is the workhorse of pharmaceutical analysis, separating compounds based on their hydrophobicity. Given the polarity of our target analyte, a C18 column with a polar-modified stationary phase or an embedded polar group would be an excellent starting point to achieve adequate retention and symmetrical peak shape.
Rationale for Method Parameters:
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is appropriate. The use of a buffer is generally not necessary unless pH adjustment is required to suppress the ionization of any acidic or basic impurities.
-
Column: A high-purity silica C18 column (e.g., 250 x 4.6 mm, 5 µm) provides a good balance of efficiency and backpressure.
-
Detection: The benzodioxin ring system contains a chromophore that should allow for sensitive detection by UV spectrophotometry, likely in the range of 220-280 nm. A photodiode array (PDA) detector is highly recommended to obtain full spectral data, which aids in peak identification and purity assessment.
Table 1: Representative RP-HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for good resolution and efficiency. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifier to improve peak shape and ionization for potential MS coupling. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier providing good peak shape. |
| Gradient | 20% to 95% B over 20 minutes | To elute a range of polar and non-polar compounds, including potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 275 nm (or PDA scan 200-400 nm) | To be determined by UV scan of the analyte for maximum absorbance. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates volatile and thermally stable compounds in the gas phase, followed by mass analysis for identification and quantification. Due to the polar nature and potential for thermal degradation of the tertiary alcohol in 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol, direct analysis may be challenging.[3][4] Derivatization is a key strategy to enhance volatility and thermal stability.
Derivatization Strategy: Silylation of the hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will replace the active hydrogen, making the molecule more volatile and less prone to degradation in the hot injector and column.
Rationale for Method Parameters:
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point for separating the derivatized analyte from potential impurities.
-
Injector Temperature: This should be high enough to ensure rapid volatilization but not so high as to cause degradation. An initial temperature of 250 °C is a reasonable starting point.
-
Oven Temperature Program: A temperature ramp from a low initial temperature (e.g., 80 °C) to a higher final temperature (e.g., 280 °C) will be necessary to separate compounds with a range of boiling points.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern that can be compared to library spectra.
Table 2: Representative GC-MS Method Parameters (for derivatized analyte)
| Parameter | Recommended Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Standard dimensions and phase for general-purpose analysis. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Injector Temperature | 250 °C | Balances volatilization with minimizing degradation. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Allows for separation of a range of volatile compounds. |
| Ion Source Temperature | 230 °C | Standard operating temperature. |
| Mass Range | 50-550 amu | Covers the expected mass of the derivatized molecule and its fragments. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule. For structural confirmation and identification of impurities, both ¹H and ¹³C NMR are indispensable.
Expected ¹H NMR Features: Based on analogous structures[5][6], the following proton signals are anticipated:
-
Aromatic protons on the benzodioxin ring system.
-
Diastereotopic protons of the -OCH₂- group.
-
A singlet for the methyl group.
-
A singlet for the hydroxyl proton (which will be exchangeable with D₂O).[7][8]
Expected ¹³C NMR Features:
-
Distinct signals for the aromatic carbons.
-
Signals for the aliphatic carbons in the dioxin ring.
-
A signal for the quaternary carbon bearing the methyl and hydroxyl groups.
-
A signal for the methyl carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies functional groups within a molecule based on their absorption of infrared radiation. It serves as an excellent confirmatory technique.
Expected Characteristic Absorption Bands: Drawing from data on similar compounds[5][9]:
-
A broad O-H stretch from the alcohol group (around 3400 cm⁻¹).
-
Aromatic C-H stretches (above 3000 cm⁻¹).
-
Aliphatic C-H stretches (below 3000 cm⁻¹).
-
Aromatic C=C stretches (around 1600-1450 cm⁻¹).
-
A strong C-O stretch from the alcohol and ether linkages (around 1250-1050 cm⁻¹).
Experimental Protocols
Protocol 1: RP-HPLC-PDA Analysis
-
Standard Preparation: Accurately weigh approximately 10 mg of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol reference standard and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to create working standards at appropriate concentrations (e.g., 1, 10, 50, 100 µg/mL).
-
Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the working standards using the same diluent.
-
Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standards and sample solutions and acquire the chromatograms and PDA data according to the parameters in Table 1.
-
Data Analysis: Integrate the peak corresponding to the analyte. Construct a calibration curve from the standard injections and determine the concentration of the analyte in the sample. Evaluate peak purity using the PDA data.
Protocol 2: GC-MS Analysis with Derivatization
-
Derivatization: In a GC vial, dissolve approximately 1 mg of the sample or standard in 500 µL of a suitable solvent (e.g., pyridine or acetonitrile). Add 100 µL of BSTFA. Cap the vial tightly and heat at 70 °C for 30 minutes.
-
GC-MS Analysis: Inject 1 µL of the cooled, derivatized solution into the GC-MS system operating under the conditions outlined in Table 2.
-
Data Analysis: Identify the peak for the derivatized analyte based on its retention time and mass spectrum. The mass spectrum should show a molecular ion corresponding to the silylated derivative and characteristic fragment ions.
Cross-Validation Workflow: A Self-Validating System
The core of this guide is the cross-validation of data from these orthogonal techniques. The following workflow ensures a high degree of confidence in the analytical results.
Caption: Workflow for the cross-validation of analytical data.
Step-by-Step Cross-Validation:
-
Structural Confirmation: The structural assignment from NMR should be consistent with the functional groups identified by FT-IR. The molecular weight determined by GC-MS (after accounting for the derivatizing group) should match the molecular formula confirmed by NMR.
-
Purity Assessment: The purity value obtained by HPLC (area percent, assuming all impurities have a similar response factor) should be compared with the purity estimated from GC-MS (total ion chromatogram area percent) and ¹H NMR (by integrating the analyte signals relative to impurity signals, if a known standard is used for quantification). Any significant discrepancies warrant further investigation into the nature of the impurities.
-
Impurity Identification: Tentative identification of impurities from their mass spectra in GC-MS can be further investigated by collecting fractions from preparative HPLC and analyzing them by NMR and MS. The synthetic route of related compounds can provide clues as to the likely structure of process-related impurities.[10][11]
-
Quantitative Analysis: A validated HPLC method should be the primary tool for quantification. However, a quantitative GC-MS method can be developed and the results from both techniques should be statistically compared (e.g., using a t-test) to ensure there is no significant bias between the methods.
Data Summary and Comparison
Table 3: Comparative Summary of Expected Analytical Data
| Technique | Expected Key Data Points | Purpose in Cross-Validation |
| RP-HPLC-PDA | Retention time; UV λmax; Peak purity index. | Primary quantitative assay; Purity assessment; Detection of non-volatile impurities. |
| GC-MS | Retention time of derivative; Mass spectrum of derivative (molecular ion and fragmentation pattern). | Confirmatory identification; Orthogonal purity assessment; Identification of volatile and semi-volatile impurities. |
| ¹H & ¹³C NMR | Chemical shifts (δ); Coupling constants (J); Integration values. | Unambiguous structural elucidation; Identification and quantification of impurities with distinct NMR signals. |
| FT-IR | Absorption frequencies (cm⁻¹) for key functional groups (O-H, C-H, C=C, C-O). | Confirmation of functional groups present in the structure determined by NMR. |
Conclusion
The analytical characterization of 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol requires a meticulous and multi-faceted approach. By employing a suite of orthogonal analytical techniques—RP-HPLC for primary quantification and purity, GC-MS for confirmatory identification and alternative impurity profiling, and NMR and FT-IR for definitive structural elucidation—a self-validating system of data is established. This cross-validation strategy provides a high level of confidence in the identity, purity, and strength of the analyte, which is essential for its use in research and development. The methodologies and rationales presented in this guide offer a robust framework for any scientist tasked with the analysis of this, or structurally similar, molecules.
References
- Copper-Catalyzed Tandem Process: An Efficient Approach to 2-Substituted-1, 4-benzodioxanes - Supporting Information. Organic & Biomolecular Chemistry. (URL: )
- ATSDR. (2000). 7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. (URL: )
-
MDPI. (2024, April 24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (URL: [Link])
-
PrepChem.com. Synthesis of α-(2,3-dihydro-1,4-benzodioxin-2-yl). (URL: [Link])
-
EPA. (2016, February 23). Fourier Transform Infrared (FTIR) Reference Spectra. (URL: [Link])
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). (URL: [Link])
-
Itazaki, H., et al. (1988). Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins. Chemical & Pharmaceutical Bulletin, 36(9), 3387-403. (URL: [Link])
-
Benzimidazolium Salts Bearing 2-methyl-1,4- benzodioxane Group: Synthesis, Characterization, Computational Studies, In vitro An. (2021, February 9). (URL: [Link])
-
HPLC Application Notes. Cogent Bidentate C18 2.o™. (URL: [Link])
-
NIST. 1,4-Benzodioxin-2-methanol, 2,3-dihydro-. NIST Chemistry WebBook. (URL: [Link])
-
PubChem. Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate. (URL: [Link])
-
NCBI Bookshelf. (2008). Toxicological Profile for Diazinon - 7. ANALYTICAL METHODS. (URL: [Link])
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Doc Brown's Chemistry. 1 H NMR spectrum of 2-methylpropan-2-ol - (tert-butyl alcohol). (URL: [Link])
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Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (URL: [Link])
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YouTube. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (URL: [Link])
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Michigan State University Department of Chemistry. NMR Spectroscopy. (URL: [Link])
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Al-Aani, H., & Al-Zehouri, J. (2020). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Avicenna journal of medical biochemistry, 8(2), 57–63. (URL: [Link])
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SPECTROPHOTOMETRIC AND INFRA-RED ANALYSES OF AZO REACTIVE DYES DERIVED FROM 2-METHYL-3-(2. (URL: [Link])
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol: A Framework for Safety and Operational Excellence
This document provides essential safety and handling protocols for 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This guide is structured to provide not just a list of procedures, but the scientific rationale behind them, fostering a deep-seated culture of safety and operational integrity in the laboratory. The toxicological properties of this specific compound have not been exhaustively investigated, a common scenario for many research chemicals[1][2]. Therefore, we will adopt a precautionary principle, drawing upon data from structurally similar benzodioxole derivatives to establish a robust safety framework.
Hazard Assessment: Understanding the Risk Profile
Table 1: Summary of Potential Hazards based on Analogous Compounds
| Hazard Class | Potential Effects | Representative Citations |
| Skin Irritation | Causes skin irritation upon contact. | [2][3][4] |
| Eye Irritation | Causes serious eye irritation. | [2][3][4] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust or vapor. | [2][3] |
| Acute Toxicity (Oral) | Harmful if swallowed. | [2][5] |
| Flammability | Some related compounds are flammable liquids and vapors. | [6][7] |
Given this profile, all handling procedures must be designed to minimize direct contact, inhalation, and ingestion.
Core Directive: Personal Protective Equipment (PPE)
The consistent and correct use of PPE is the most critical immediate defense against chemical exposure[8][9]. The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specifics of the procedure being performed.
Foundational PPE: The Non-Negotiables
Regardless of the scale of work, the following PPE is mandatory at all times when handling 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol:
-
Eye and Face Protection : To guard against splashes and airborne particles that can cause serious eye irritation, tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required[2][8]. For procedures with a higher risk of splashing, such as transfers or reactions under pressure, a full face shield should be worn in addition to safety goggles[8][10].
-
Protective Clothing : A standard laboratory coat is required for all procedures. For tasks involving larger quantities or a significant risk of splashing, a chemically impervious apron or a cuffed, fluid-resistant gown should be worn over the lab coat[8][9][10].
-
Hand Protection : Chemical-impermeable gloves are essential to prevent skin contact[1][3]. Nitrile gloves are a common and effective choice for handling many organic chemicals. It is crucial to inspect gloves for any signs of degradation or punctures before use. For prolonged operations or when handling larger quantities, double-gloving is a recommended best practice[8]. Always use proper glove removal technique to avoid contaminating your skin[1].
Task-Specific PPE Selection
The level of respiratory and body protection must be escalated based on the nature and scale of the experimental work. The following diagram outlines a logical workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on experimental procedure.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for minimizing risk.
Safe Handling Protocol
-
Preparation : Before beginning any work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested[3][8]. Confirm that all personnel involved are trained on the specific hazards and emergency procedures.
-
Ventilation : Always handle this compound within a properly functioning and certified chemical fume hood to maintain low airborne concentrations[3][6][8]. This is the primary engineering control to prevent respiratory exposure.
-
Containment : Use a disposable bench liner to contain any potential spills during weighing or transfer operations.
-
Hygiene : Do not eat, drink, or smoke in the laboratory area[1][5][8]. Wash hands thoroughly with soap and water immediately after handling the compound, before leaving the lab, and before breaks[1][3][4].
-
Clothing : Remove any contaminated clothing immediately and wash it before reuse[3][4].
Storage Protocol
-
Store the compound in a tightly closed, clearly labeled container[1][3][6][8].
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[1][3][8].
-
If the compound is flammable, store it in a designated flammable storage cabinet and keep it away from all sources of ignition, including heat, sparks, and open flames[1][6][11].
Disposal Protocol
-
Waste Segregation : All waste contaminated with 2-Methyl-2,3-dihydro-1,4-benzodioxin-2-ol, including contaminated gloves, bench liners, and empty containers, must be collected in a designated, sealed hazardous waste container.
-
Environmental Protection : Under no circumstances should this chemical or its waste be disposed of down the drain or in general trash[1][3][8]. Discharge into the environment must be avoided[1].
-
Final Disposal : All chemical waste must be disposed of through a licensed and approved waste disposal company in accordance with all local, state, and federal regulations[1][2][3][8].
Emergency Procedures: Plan for the Unexpected
Spill Response
-
Evacuate : Alert others in the immediate area and evacuate non-essential personnel.
-
Ventilate : Ensure the area is well-ventilated, keeping the fume hood running.
-
Protect : Don the appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.
-
Contain : Absorb the spill with an inert, non-combustible material such as vermiculite or sand.
-
Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container[2][4].
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Exposure Response
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention[3][4].
-
Skin Contact : Immediately remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes[3][4]. Seek medical attention if irritation persists[3][4].
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open[3][4]. Remove contact lenses if present and easy to do. Seek immediate medical attention[3].
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4][5].
By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of excellence and responsibility, ensuring that our pursuit of scientific advancement is conducted with the utmost regard for personal and environmental safety.
References
- AFG Bioscience LLC. (2016). Safety Data Sheet: 1,4-Benzodioxan-6-yl methyl ketone.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: N-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide.
- TCI Chemicals. (2026, February 3). Safety Data Sheet: 1,2-Methylenedioxybenzene.
- Fisher Scientific. (2024, February 18). Safety Data Sheet: 1,4-Benzodioxan-2-carboxylic acid.
-
BenchChem. (2025). Personal protective equipment for handling 1-(Benzo[d][1][6]dioxol-5-yl)butan-1-one. Retrieved from
- CRC Industries. (n.d.). Safety Data Sheet.
- Aaronchem. (2025, August 8). Safety Data Sheet: 7-(Methanesulfonylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine.
- Key Organics. (2017, December 1). Safety Data Sheet: (E)-3-(1,3-benzodioxol-5-yl)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propen-1-one.
- U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 1,3-Benzodioxole.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- MG Chemicals. (2024, September 26). Safety Data Sheet.
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- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
